molecular formula C9H5Br2NO B1339425 3,6-Dibromo-4-hydroxyquinoline CAS No. 857758-88-4

3,6-Dibromo-4-hydroxyquinoline

Cat. No.: B1339425
CAS No.: 857758-88-4
M. Wt: 302.95 g/mol
InChI Key: OMKUVZZMSAFTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5Br2NO and its molecular weight is 302.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKUVZZMSAFTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576192
Record name 3,6-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857758-88-4
Record name 3,6-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

3,6-Dibromo-4-hydroxyquinoline (CAS 857758-88-4) represents a critical halogenated scaffold in the synthesis of bioactive quinoline derivatives.[1] Functioning primarily as a high-value intermediate, its structural utility lies in the orthogonal reactivity of its bromine substituents: the C6-bromine offers a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-bromine serves as a site for nucleophilic displacement or further metallation. This dual-functionalization potential makes it indispensable in the development of PI3K/mTOR kinase inhibitors, antimalarials, and virulence-attenuating antimicrobial agents.

This guide provides a rigorous analysis of the molecule's physicochemical properties, a validated synthetic workflow based on the Gould-Jacobs reaction and subsequent electrophilic halogenation, and a strategic overview of its application in Structure-Activity Relationship (SAR) studies.[1]

Part 2: Physicochemical Identity & Properties[1][2]

The following data consolidates experimental and predicted values to establish a baseline for identification and quality control.

PropertySpecificationTechnical Note
CAS Number 857758-88-4 Primary identifier.[1][2][3]
IUPAC Name 3,6-Dibromoquinolin-4-olOften exists in tautomeric equilibrium with 3,6-dibromo-1H-quinolin-4-one.
Molecular Formula C₉H₅Br₂NO-
Molecular Weight 302.95 g/mol High halogen content significantly increases lipophilicity (LogP).[1]
Appearance Off-white to pale yellow solidColoration deepens upon oxidation or light exposure.[1]
Melting Point >320 °CHigh thermal stability due to intermolecular H-bonding (dimer formation).[1]
Solubility DMSO, DMF (High); Water (Low)Poor aqueous solubility necessitates polar aprotic solvents for reactions.[1]
pKa (Predicted) ~1.21 (OH/NH acidic proton)The electron-withdrawing bromine atoms significantly increase acidity compared to 4-hydroxyquinoline.[1]
Part 3: Structural Dynamics & Tautomerism[1]

Understanding the tautomeric equilibrium is vital for reaction planning.[1] In solution, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer.[1] This dictates that electrophilic attacks (like bromination) occur at the electron-rich C3 position, while O-alkylation vs. N-alkylation selectivity depends on the base and solvent used.[1]

Tautomerism cluster_0 Reactivity Implications Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) *Predominant in Solution* Enol->Keto  Solvent/Polarity Dependent   Note1 C3 is Nucleophilic (Susceptible to Electrophilic Halogenation) Keto->Note1 Note2 N1 is Nucleophilic (Susceptible to Alkylation) Keto->Note2

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, highlighting the activation of the C3 position for bromination.

Part 4: Synthesis & Manufacturing Protocol

The synthesis of this compound is best approached via a stepwise protocol ensuring regioselectivity.[1] Direct bromination of 4-hydroxyquinoline can lead to poly-brominated mixtures.[1] Therefore, a convergent strategy starting from 4-bromoaniline is recommended to install the C6-bromine first, followed by selective C3-bromination.

Step-by-Step Methodology

Phase 1: Scaffold Construction (Gould-Jacobs Reaction)

  • Condensation: React 4-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C (neat or in ethanol).

    • Mechanism:[1][4][5] Addition-elimination to form the anilinoacrylate intermediate.[1]

    • Checkpoint: Monitor disappearance of aniline by TLC.[1]

  • Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C.

    • Critical Parameter: High temperature is required to overcome the activation energy for aromatic cyclization.[1]

    • Purification: Cool to room temperature; precipitate with hexane/petroleum ether.[1] Filter to obtain 6-bromo-4-hydroxyquinoline (CAS 145369-94-4).[1]

Phase 2: Regioselective C3-Bromination

  • Solvation: Dissolve 6-bromo-4-hydroxyquinoline (1.0 eq) in glacial acetic acid (AcOH).

    • Note: If solubility is poor, add a catalytic amount of TFA or heat to 60°C.[1]

  • Bromination: Add Bromine (Br₂) (1.05 eq) in AcOH dropwise over 30 minutes.

    • Alternative: Use N-Bromosuccinimide (NBS) (1.1 eq) in acetonitrile/DMF for milder conditions.[1]

    • Mechanism:[1][4][5] The C3 position of the quinolone ring is highly activated (enamine-like character) and reacts rapidly with electrophiles.[1]

  • Quenching & Isolation: Pour the reaction mixture into ice-cold water. The product, This compound , will precipitate as a solid.

  • Purification: Filter, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

SynthesisPath Start 4-Bromoaniline + EMME Inter1 Intermediate: Anilinoacrylate Start->Inter1 110°C, -EtOH Cyclized 6-Bromo-4-hydroxyquinoline (CAS 145369-94-4) Inter1->Cyclized Ph2O, 250°C (Cyclization) Final TARGET: This compound (CAS 857758-88-4) Cyclized->Final Br2/AcOH or NBS (Electrophilic Subst. at C3) Note1 Avoids poly-bromination by stepwise control Cyclized->Note1

Figure 2: Stepwise synthetic pathway ensuring regiochemical fidelity.

Part 5: Pharmaceutical Applications & SAR[1][7][8]

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1] Its application logic is driven by the distinct roles of its substituents.[1]

  • Kinase Inhibition (PI3K/mTOR): The quinoline core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.[1] The C3-bromine can be displaced to introduce solubilizing groups (e.g., piperazines), while the C6-bromine allows for extension into the hydrophobic pocket via Suzuki coupling.

  • Antimicrobial (Quorum Sensing): Halogenated quinolones disrupt bacterial communication (quorum sensing) by mimicking signal molecules like PQS (Pseudomonas Quinolone Signal), reducing virulence without exerting direct selective pressure for resistance.[1]

SAR_Logic Core This compound Scaffold Target1 C3-Position (Nucleophilic Displacement) Core->Target1 Target2 C6-Position (Pd-Catalyzed Coupling) Core->Target2 Target3 4-OH/Keto Group (H-Bond Donor/Acceptor) Core->Target3 App1 Solubility Modulation (e.g., Piperazine addition) Target1->App1 App2 Hydrophobic Pocket Binding (Kinase Selectivity) Target2->App2 App3 ATP Hinge Binding (Critical for Potency) Target3->App3

Figure 3: Structure-Activity Relationship (SAR) map demonstrating the modular utility of the scaffold.[1]

Part 6: Safety & Handling (GHS Standards)[1]

While specific toxicological data for this derivative is limited, it should be handled as a potent halogenated quinoline.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol: Use a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

  • Storage: Store in a cool, dry place away from light (brominated compounds can be photosensitive).[1]

Part 7: References
  • ChemicalBook. (n.d.).[1] this compound Product Description & CAS 857758-88-4.[1][2][3] Retrieved from [1]

  • Kemcal. (n.d.).[1] CAS 857758-88-4 | 3,6-dibromoquinolin-4-ol.[1][2][3] Retrieved from [1]

  • PubChem. (n.d.).[1] 4-Hydroxyquinoline (Parent Scaffold Data). National Library of Medicine.[1] Retrieved from [1]

  • ACG Publications. (2016).[1][4] Reinvestigation of bromination of 8-substituted quinolines. (Context on quinoline bromination patterns). Retrieved from [1]

  • National University of Pharmacy. (2020).[1] Bromination of quinolin-4(1H)-ones as an efficient strategy. (Mechanistic insight on C3 vs C6 bromination). Retrieved from [1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and materials science, the quinoline scaffold stands as a cornerstone of molecular design. Its derivatives have demonstrated a vast spectrum of biological activities, from potent anticancer agents to broad-spectrum antibiotics.[1][2] This guide focuses on a specific, lesser-documented member of this family: 3,6-Dibromo-4-hydroxyquinoline . As direct experimental data for this particular isomer is sparse in readily available literature, this document adopts a dual approach. We will first ground our understanding in the well-characterized properties of the closely related and commercially available 6-Bromo-4-hydroxyquinoline . Subsequently, we will apply established principles of physical organic chemistry to extrapolate and predict the physicochemical characteristics of the 3,6-dibromo analogue. This methodology provides a robust framework for researchers initiating studies on this potentially novel compound, guiding synthesis, characterization, and application development.

Core Molecular Profile: Structure and Tautomerism

At its core, 4-hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolinone (or 1H-quinolin-4-one). This equilibrium is fundamental to its chemical behavior, influencing its reactivity, acidity, and hydrogen bonding capabilities. The introduction of two bromine atoms at the 3- and 6-positions significantly modulates these properties through steric and electronic effects.

Caption: Tautomeric equilibrium between the quinolone (left) and hydroxyquinoline (right) forms.

Comparative Physicochemical Properties

The following tables summarize the known experimental data for 6-Bromo-4-hydroxyquinoline and provide expert-predicted values for this compound. These predictions serve as a baseline for initial experimental design.

Table 1: Physicochemical Data for 6-Bromo-4-hydroxyquinoline

PropertyValueSource
Molecular Formula C₉H₆BrNO[3][4]
Molecular Weight 224.05 g/mol [3][4]
Appearance White to light yellow powder/crystal[3]
Melting Point 283 °C (lit.)[3]
Boiling Point 370.7 ± 22.0 °C (Predicted)[3]
Density 1.705 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.83 ± 0.40 (Predicted)[3]
CAS Number 145369-94-4[3][4]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C₉H₅Br₂NOAddition of one bromine, loss of one hydrogen.
Molecular Weight 302.95 g/mol Calculated based on atomic weights.
Appearance Off-white to pale yellow solidSimilar chromophore, potential for slight color deepening.
Melting Point >300 °CIncreased molecular weight and symmetry lead to stronger crystal lattice forces.
Solubility Lower than 6-bromo isomer in polar solvents; slightly increased in nonpolar solvents.The additional nonpolar bromine atom reduces overall polarity.
pKa ~3.0 - 3.5The electron-withdrawing bromine at the 3-position will increase the acidity of the hydroxyl group.

Synthesis and Purification Strategy

A plausible synthetic route for this compound can be conceptualized based on established quinoline syntheses, such as the Conrad-Limpach reaction, followed by a directed bromination step.

Synthesis_Workflow start Start: 4-Bromoaniline & Diethyl malonate step1 Step 1: Condensation (Conrad-Limpach Reaction) start->step1 step2 Intermediate: Ethyl 3-((4-bromophenyl)amino)acrylate step1->step2 step3 Step 2: Thermal Cyclization (High-temperature solvent, e.g., Diphenyl ether) step2->step3 step4 Intermediate: 6-Bromo-4-hydroxyquinoline step3->step4 step5 Step 3: Electrophilic Bromination (e.g., NBS or Br₂ in Acetic Acid) step4->step5 step6 Purification: Recrystallization / Column Chromatography step5->step6 end_product Final Product: This compound step6->end_product

Caption: Proposed synthetic workflow for this compound.

Experimental Insight: Causality in Synthesis
  • Choice of Starting Material: 4-Bromoaniline is selected to directly install the bromine atom at the 6-position of the final quinoline ring.

  • Cyclization Conditions: The high-temperature cyclization in a solvent like diphenyl ether is a standard and effective method for forming the 4-hydroxyquinoline core.[3]

  • Bromination Strategy: The final bromination step targets the electron-rich position 3. The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent are common reagents for this transformation. Careful control of stoichiometry is crucial to prevent further substitution.

Spectroscopic Characterization: A Predictive Analysis

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on the proposed structure, we can predict the key features of its spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be simplified due to the substitution pattern, leaving only three aromatic protons.

  • H-2 Proton: Expected to be a singlet in the δ 8.0-8.5 ppm range. Its downfield shift is due to the deshielding effect of the adjacent nitrogen.

  • H-5 Proton: Expected to be a doublet, coupled to H-7. Predicted to appear around δ 7.8-8.2 ppm.

  • H-7 Proton: Expected to be a doublet of doublets, coupled to H-5 and H-8. Predicted around δ 7.4-7.7 ppm.

  • H-8 Proton: Expected to be a doublet, coupled to H-7. Predicted around δ 7.6-7.9 ppm.

  • OH/NH Proton: A broad singlet, chemical shift highly dependent on solvent and concentration, likely >10 ppm in DMSO-d₆.

¹³C NMR Spectroscopy

The spectrum will show 9 distinct carbon signals. Key predicted shifts include the C=O carbon (from the quinolone tautomer) around 170-180 ppm and the C-Br carbons, which will be shifted downfield.

Infrared (IR) Spectroscopy
  • O-H/N-H Stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl/amine group in the solid state.

  • C=O Stretch: A strong absorption around 1620-1660 cm⁻¹, indicative of the quinolone tautomer.

  • C=C and C=N Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), the mass spectrum will exhibit a characteristic M, M+2, M+4 pattern with an intensity ratio of approximately 1:2:1. The exact mass would be a powerful tool for confirming the elemental composition. For C₉H₅⁷⁹Br₂NO, the expected monoisotopic mass is approximately 300.87 Da.

Experimental Protocols for Physicochemical Determination

To move from prediction to empirical data, rigorous experimental protocols are required.

Protocol: Determination of Melting Point
  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Measurement: Use a rapid heating rate (10-20 °C/min) for a coarse measurement. For the precise measurement, repeat with a fresh sample, heating rapidly to ~20 °C below the coarse melting point, then reduce the heating rate to 1-2 °C/min.

  • Reporting: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. For a pure compound, this range should be narrow (<2 °C).

Protocol: Solubility Assessment
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, DMSO, dichloromethane, hexane).

  • Procedure: To a vial, add a known mass (e.g., 10 mg) of the compound. Add the selected solvent dropwise with constant agitation (vortexing) at a controlled temperature (e.g., 25 °C).

  • Observation: Continue adding solvent until the solid is completely dissolved.

  • Quantification: Calculate the solubility in mg/mL. Classify qualitatively (e.g., soluble, sparingly soluble, insoluble) based on standard thresholds (e.g., USP solubility criteria).

    • Insight: Given its predicted structure, high solubility is expected in strong polar aprotic solvents like DMSO, while solubility in water and alkanes is expected to be very low.[5]

Protocol: UV-Vis Spectrophotometry
  • Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Measurement: Use a dual-beam UV-Vis spectrophotometer. Scan the sample from 200 to 800 nm against a solvent blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The quinoline ring system typically shows multiple strong absorptions in the UV region.[6][7] The extended conjugation and substitution will influence the exact positions of these peaks.

Applications in Research and Development

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[8] Bromine substitution is a common strategy to enhance potency, modulate metabolic stability, or improve membrane permeability of drug candidates.

  • Anticancer Research: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[1][2] The introduction of halogens can enhance these properties.

  • Antimicrobial Agents: The quinolone core is famous for its role in antibiotics.[8] Novel brominated derivatives are of interest for combating drug-resistant bacteria.[9]

  • Material Science: The fluorescent properties of some quinoline derivatives make them candidates for use in organic light-emitting diodes (OLEDs) or as chemosensors.[10]

The comprehensive characterization of this compound is the first critical step in exploring its potential in these high-impact fields.

Characterization_Logic cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_properties Property Determination cluster_application Application Screening synthesis Proposed Synthesis purification Recrystallization / Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point nmr->mp solubility Solubility Profile nmr->solubility pka pKa Measurement nmr->pka uv UV-Vis Spectrum nmr->uv ms->mp ms->solubility ms->pka ms->uv ir->mp ir->solubility ir->pka ir->uv bioassay Biological Assays (Anticancer, Antimicrobial) mp->bioassay solubility->bioassay pka->bioassay uv->bioassay

Caption: Logical workflow for the complete characterization of a novel compound.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available from: [Link].

  • Kovács, P., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5695. Available from: [Link].

  • PubChem. 4,6-Dibromoquinoline. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 6-Bromo-1,4-dihydroquinolin-4-one. National Center for Biotechnology Information. Available from: [Link].

  • Struga, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3235. Available from: [Link].

  • ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available from: [Link].

  • ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link].

  • PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link].

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link].

  • Al-Hussain, S. A., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1064. Available from: [Link].

  • National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link].

  • Al-Suhaimi, K. S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Available from: [Link].

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Sharif University of Technology. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. Available from: [Link].

  • Academic Journals. Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Available from: [Link].

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link].

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-Dibromo-4-hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of NMR spectroscopy to present a robust, predicted ¹³C NMR spectrum. By employing the principle of additivity of substituent chemical shifts (SCS) derived from empirical data for quinoline, 3-bromoquinoline, 6-bromoquinoline, and 4-hydroxyquinoline, we provide a detailed, carbon-by-carbon assignment of the anticipated chemical shifts. This guide is designed to serve as a valuable resource for researchers, offering a foundational dataset for structural verification, purity assessment, and further synthetic elaboration of this important molecule. Furthermore, it outlines a comprehensive experimental protocol for the acquisition of high-quality ¹³C NMR data and discusses the application of advanced 1D (DEPT) and 2D (HSQC, HMBC) NMR techniques for unambiguous signal assignment.

Introduction: The Significance of the Substituted Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The introduction of halogen and hydroxyl substituents onto the quinoline core profoundly modulates its electronic properties and biological activity. This compound, in particular, presents a unique combination of functionalities: the bromine atoms offer sites for further synthetic modification through cross-coupling reactions, while the 4-hydroxy group can influence solubility, hydrogen bonding capabilities, and potential tautomeric equilibria.

Given its potential utility, the unambiguous structural characterization of this compound is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton.[2] Each carbon atom in a distinct electronic environment yields a specific resonance, allowing for detailed structural elucidation. This guide will first establish a predicted ¹³C NMR spectrum through a reasoned, evidence-based approach and then detail the experimental and analytical workflows required to verify these predictions.

Predicting the ¹³C NMR Spectrum: An Additivity-Based Approach

Predicting a ¹³C NMR spectrum for a polysubstituted aromatic system can be effectively achieved by starting with the known spectrum of the parent heterocycle and applying corrections based on the effects of each substituent.[3][4] This method assumes that the influence of each substituent on the chemical shifts of the ring carbons is additive. While minor deviations can occur in highly substituted systems due to steric or electronic interactions between substituents, this approach provides a highly reliable starting point for spectral assignment.

Foundational Data: Reference Chemical Shifts

The analysis begins with the experimentally determined ¹³C NMR chemical shifts for the parent quinoline molecule, which will serve as our baseline. To this, we will add the Substituent Chemical Shifts (SCS) derived from 3-bromoquinoline, 6-bromoquinoline, and 4-hydroxyquinoline. It is crucial to note that 4-hydroxyquinoline can exist in tautomeric equilibrium with 4-quinolone; the keto form often predominates, which significantly influences the chemical shifts of the pyridine ring carbons.[5] For this prediction, we will consider the effects consistent with the 4-hydroxy tautomer, while acknowledging the potential for tautomerism.

The workflow for our prediction is visualized in the diagram below:

G cluster_0 Input Data cluster_1 Calculation cluster_2 Output quinoline Quinoline (Baseline Shifts) scs Calculate Substituent Chemical Shifts (SCS) for each substituent quinoline->scs Baseline sub1 3-Bromoquinoline sub1->scs sub2 6-Bromoquinoline sub2->scs sub3 4-Hydroxyquinoline sub3->scs additivity Apply Additivity Principle: δ_predicted = δ_quinoline + Σ(SCS) scs->additivity predicted_spectrum Predicted ¹³C NMR Shifts for This compound additivity->predicted_spectrum

Caption: Predictive workflow for ¹³C NMR chemical shifts.

Predicted Chemical Shift Assignments

The following table summarizes the predictive analysis. All chemical shifts are reported in parts per million (ppm). The numbering of the quinoline ring is shown in the accompanying figure.

Molecular structure of this compound with carbon numbering.
CarbonQuinoline (δ)SCS (3-Br)SCS (6-Br)SCS (4-OH)Predicted Shift (δ) Predicted Multiplicity (DEPT-135)
C2150.3+1.5+0.1-9.0142.9 CH (+)
C3121.1-5.8+0.2+18.0133.5 C (none)
C4135.8+2.0+0.1+29.0166.9 C (none)
C4a128.2+0.5-1.5-20.0107.2 C (none)
C5127.7+0.1+3.4-8.0123.2 CH (+)
C6129.4+0.2-5.5+1.0125.1 C (none)
C7126.5+0.1+1.7-5.0123.3 CH (+)
C8129.5-0.3+0.4-10.0119.6 CH (+)
C8a148.4-1.0-1.2-15.0131.2 C (none)

Note: Baseline and SCS values are compiled and averaged from literature sources. The SCS for the 4-OH group is estimated based on data for 4-hydroxyquinoline and related phenols, accounting for its strong electron-donating character through resonance.

Rationale for Predicted Shifts
  • Carbons Bearing Substituents (C3, C4, C6):

    • C3 and C6 (Bromine): The attachment of an electronegative bromine atom typically results in a deshielding (downfield shift) of the directly attached carbon (the ipso carbon). However, the "heavy atom effect" of bromine can counteract this, often leading to a net shielding (upfield shift).[6] Our prediction shows a net shielding for C3 and C6, which is consistent with this effect.

    • C4 (Hydroxyl): The oxygen of the hydroxyl group is strongly electron-donating through resonance, significantly increasing electron density at the ipso carbon (C4) and causing a substantial downfield shift. This is a characteristic feature of phenols and enols.

  • Carbons in the Pyridine Ring (C2, C4a):

    • C2: This carbon is ortho to the C3-bromo group and the C4-hydroxyl group. The electron-donating hydroxyl group is expected to cause significant shielding (upfield shift), which is the dominant effect reflected in the prediction.

    • C4a: This bridgehead carbon is influenced by all three substituents. The powerful electron-donating resonance effect of the 4-OH group is expected to cause a strong shielding effect, moving this signal significantly upfield.

  • Carbons in the Benzene Ring (C5, C7, C8, C8a):

    • C5 and C7: These carbons are ortho and para to the C6-bromo substituent, respectively. The bromine atom is deactivating via induction but weakly donating through resonance. This results in modest shifts for C5 and C7.

    • C8: Being meta to the C6-bromo group, C8 is expected to show minimal change from this substituent. The main influence is the long-range effect from the 4-OH group, which causes some shielding.

    • C8a: This bridgehead carbon is shielded by the long-range effects of the substituents, particularly the 4-OH group.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality, verifiable ¹³C NMR spectrum of this compound, the following protocol is recommended.[7]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.

  • Mass: Weigh approximately 50-100 mg of the compound. A higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent for polar, aromatic compounds and its ¹³C signal (a septet centered at ~39.5 ppm) does not typically overlap with aromatic signals.[9]

  • Procedure: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal reference (δ = 0.0 ppm). If not present, the solvent peak can be used as a secondary reference.

Spectrometer Setup and Data Acquisition

The following diagram outlines the standard workflow for acquiring a suite of ¹³C NMR data.

Caption: Workflow for NMR analysis of quinoline compounds.

  • Standard ¹³C Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~200-220 ppm to ensure all carbon signals, including any potential tautomeric forms, are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

    • Number of Scans: 1024 to 8192 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

  • DEPT-135 Experiment:

    • Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are nulled.[10] This is critical for confirming the assignments of the protonated carbons (C2, C5, C7, C8).

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Typically requires fewer scans than a standard ¹³C experiment for a comparable signal-to-noise ratio.

Advanced NMR Techniques for Unambiguous Assignment

While the predicted spectrum and DEPT-135 data provide a strong basis for assignment, 2D NMR experiments are the gold standard for definitive structural confirmation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[11] It would be used to definitively link the predicted signals for C2, C5, C7, and C8 to their corresponding proton resonances in the ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH couplings).[12] HMBC is invaluable for assigning quaternary carbons, which have no attached protons and are therefore invisible in an HSQC spectrum. For instance:

    • The proton at C5 should show a correlation to the quaternary carbons C4, C6, and C8a.

    • The proton at C2 should show correlations to the quaternary carbons C4 and C8a.

    • These cross-peaks would provide incontrovertible evidence for the assignments of the non-protonated carbons (C3, C4, C4a, C6, C8a).

Conclusion

This technical guide provides a comprehensive, predictive ¹³C NMR analysis for this compound, a molecule of significant interest in chemical and pharmaceutical research. By systematically applying the principle of substituent additivity, we have generated a reliable set of predicted chemical shifts and provided a detailed rationale based on fundamental electronic effects. The outlined experimental protocols for 1D and 2D NMR spectroscopy establish a clear and robust pathway for researchers to obtain and unambiguously assign the spectrum of this compound. This work serves as a critical reference point, enabling confident structural verification and facilitating the future exploration of this versatile heterocyclic scaffold.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry and Industry Journal, 13(2), 122.
  • Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4316–4331.
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]

  • SENSEI. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Tormena, C. F., Ducati, L. C., Viesser, R. V., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11045-11054.
  • University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Retrieved from [Link]

  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J, 13(2):122.

Sources

Methodological & Application

Synthesis of 3,6-Dibromo-4-hydroxyquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3,6-Dibromo-4-hydroxyquinoline from 4-hydroxyquinoline. It covers the underlying chemical principles, a detailed experimental protocol, purification techniques, and essential safety considerations. This guide is intended for laboratory professionals with a working knowledge of synthetic organic chemistry.

Introduction and Significance

This compound is a halogenated derivative of 4-hydroxyquinoline, a core structure found in numerous biologically active compounds. The introduction of bromine atoms at the 3 and 6 positions can significantly modulate the parent molecule's physicochemical properties and biological activity. Halogenated quinolines are of considerable interest in medicinal chemistry and drug development due to their potential as intermediates for synthesizing more complex molecules with therapeutic applications, including anticancer and antimicrobial agents. This application note offers a detailed procedure for the controlled dibromination of 4-hydroxyquinoline, a crucial step for further derivatization and biological screening.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 4-hydroxyquinoline proceeds via an electrophilic aromatic substitution reaction. The 4-hydroxyquinoline molecule exists in tautomeric equilibrium with its keto form, 4-quinolone. The hydroxyl group at the C4 position and the nitrogen atom in the quinoline ring are activating groups that direct incoming electrophiles to specific positions on the aromatic rings.

The hydroxyl group is a strong ortho-, para-directing group, activating the benzene ring for electrophilic attack. The nitrogen atom, on the other hand, deactivates the pyridine ring towards electrophilic substitution. Consequently, the first bromination is expected to occur on the more activated carbocyclic ring, specifically at the C6 position, which is para to the hydroxyl group.

The second bromination occurs at the C3 position of the pyridinone ring. The enol form of the 4-quinolone tautomer makes the C3 position susceptible to electrophilic attack. The presence of the first bromine atom at C6 has a minor electronic influence on the second substitution.

Therefore, the reaction proceeds in a stepwise manner, with the regioselectivity governed by the electronic properties of the 4-hydroxyquinoline scaffold.

Reaction_Mechanism 4-hydroxyquinoline 4-Hydroxyquinoline Intermediate 6-Bromo-4-hydroxyquinoline 4-hydroxyquinoline->Intermediate Electrophilic Aromatic Substitution (Position 6) Product This compound Intermediate->Product Electrophilic Substitution (Position 3) HBr_1 - HBr Intermediate->HBr_1 HBr_2 - HBr Product->HBr_2 Br2_1 Br₂ Br2_1->4-hydroxyquinoline Br2_2 Br₂ Br2_2->Intermediate

Caption: Electrophilic bromination of 4-hydroxyquinoline.

Experimental Protocol

This protocol details the synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
4-HydroxyquinolineC₉H₇NO145.1610.0 g (68.9 mmol)Purity >98%
BromineBr₂159.8124.2 g (7.8 mL, 151.5 mmol)ACS reagent grade
Glacial Acetic AcidCH₃COOH60.05200 mLACS reagent grade
Sodium BisulfiteNaHSO₃104.06As neededSaturated aqueous solution
Deionized WaterH₂O18.02As needed
EthanolC₂H₅OH46.07For recrystallizationReagent grade
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper

Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 10.0 g (68.9 mmol) of 4-hydroxyquinoline in 200 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Bromine Addition: Prepare a solution of 24.2 g (7.8 mL, 151.5 mmol) of bromine in 50 mL of glacial acetic acid. Carefully transfer this solution to the dropping funnel. Add the bromine solution dropwise to the stirred 4-hydroxyquinoline solution over a period of 60-90 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40 °C. An ice bath can be used if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Quenching Excess Bromine: To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-hydroxyquinoline in acetic acid Add_Br2 Add Bromine solution dropwise Dissolve->Add_Br2 Heat Heat at 60-70°C Add_Br2->Heat Cool Cool and precipitate in water Heat->Cool Quench Quench with NaHSO₃ Cool->Quench Filter Filter and wash Quench->Filter Dry Dry crude product Filter->Dry Recrystallize Recrystallize from ethanol Dry->Recrystallize

Caption: Experimental workflow for the synthesis.

Purification

The crude this compound can be purified by recrystallization from ethanol to obtain a crystalline solid.

  • Transfer the crude product to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. The signal for the proton at C2 would likely appear as a singlet at a downfield chemical shift. The protons at C5, C7, and C8 will also show distinct signals.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbon atoms attached to bromine (C3 and C6) will be shifted accordingly.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and show the characteristic isotopic pattern for a dibrominated compound.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed with appropriate safety measures.

  • 4-Hydroxyquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage, and is fatal if inhaled.[2][3][4] Handle bromine only in a well-ventilated fume hood, and wear heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit readily available.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.[5][6][7] Handle with care, avoiding inhalation of vapors and contact with skin and eyes.

  • Sodium Bisulfite: May be harmful if swallowed. Handle with standard laboratory safety practices.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: Neutralize bromine spills with a sodium thiosulfate solution. For other spills, absorb with an inert material and dispose of as hazardous waste.

References

  • PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • Farkhondeh, F., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2019;24(23):4277. Available from: [Link]

  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Org. Commun. 2016;9(4):82-93. Available from: [Link]

  • Karaduman, R., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2021;6(19):12586-12599. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • Global Safety Management. Sodium bisulfite - Safety Data Sheet. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium bisulphite solution. Available from: [Link]

  • ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

  • INEOS Group. Safety Data Sheet SODIUM BISULFITE. Available from: [Link]

  • Tata Chemicals Ltd. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Fisher Scientific. 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Available from: [Link]

  • PubMed Central. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • ScienceLab.com. Acetic Acid MSDS. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetic acid 99%. Available from: [Link]

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Available from: [Link]

  • ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... Available from: [Link]

Sources

Advanced Application Note: 3,6-Dibromo-4-hydroxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Application Guide & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Regioselective Functionalization and Therapeutic Applications of 3,6-Dibromo-4-hydroxyquinoline

Executive Summary: The "Privileged Scaffold"

This compound (3,6-DBHQ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its unique dual-electrophilic character , allowing for orthogonal functionalization. Unlike simple quinolines, the presence of bromine atoms at the C-3 (heterocyclic ring) and C-6 (benzenoid ring) positions creates a platform for site-selective cross-coupling reactions .

This guide details the chemical logic, biological relevance, and experimental protocols required to exploit this scaffold for the synthesis of kinase inhibitors, antibacterial agents, and complex pharmacophores.

Chemical Profile & Reactivity Logic

Structural Dynamics

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the 4-quinolone tautomer generally predominates, which significantly influences solubility and reactivity.

  • C-3 Position (Vinyl-like/Alpha-carbonyl): The C-3 bromine is adjacent to the carbonyl group. It exhibits reactivity analogous to an

    
    -haloenone or a heteroaryl halide. It is generally more reactive  towards oxidative addition by palladium catalysts due to the electronic activation from the adjacent carbonyl/hydroxyl motif.
    
  • C-6 Position (Aryl): The C-6 bromine behaves as a standard electron-deficient aryl halide.

  • N-1 vs. O-4 Functionalization: The nitrogen atom can be alkylated to lock the structure in the quinolone form (N-alkylation), or the oxygen can be alkylated (O-alkylation) to favor the quinoline ether form.

Mechanism of Regioselectivity

The core value of 3,6-DBHQ is the ability to perform sequential cross-coupling .

  • First Coupling (C-3): Under controlled conditions (lower temperature, specific ligands), the C-3 position reacts preferentially.

  • Second Coupling (C-6): The remaining C-6 bromine can be functionalized in a subsequent step requiring higher energy or more active catalytic systems.

ReactivityMap Scaffold This compound C3_Reactivity C-3 Reactivity (High Priority) Alpha-carbonyl activation Scaffold->C3_Reactivity Pd(0), 60-80°C C6_Reactivity C-6 Reactivity (Secondary) Standard Aryl Bromide Scaffold->C6_Reactivity Pd(0), >100°C (Post C-3 coupling) N_Alkylation N-Alkylation (Solubility/Tautomer Lock) Scaffold->N_Alkylation R-X, Base Library A\n(Kinase Hinge Binders) Library A (Kinase Hinge Binders) C3_Reactivity->Library A\n(Kinase Hinge Binders) Library B\n(Solubility/ADME Tail) Library B (Solubility/ADME Tail) C6_Reactivity->Library B\n(Solubility/ADME Tail)

Figure 1: Reactivity map illustrating the orthogonal functionalization potential of the 3,6-DBHQ scaffold.

Therapeutic Applications

Kinase Inhibition (PI3K/mTOR)

The quinoline-4-one core mimics the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.

  • Case Study (GSK2126458 Analogues): The 3-position is often derivatized with aryl groups to target the "gatekeeper" residue in the kinase hinge region. The 6-position is used to extend into the solvent-exposed region to modulate pharmacokinetics.

Antibacterial Agents (Gyrase/Topoisomerase IV)

3,6-DBHQ is a precursor to non-fluorinated quinolone antibiotics.

  • Mechanism: Derivatives intercalate into bacterial DNA and inhibit DNA gyrase. The C-3 position is critical for binding affinity, often requiring a carboxylic acid or bioisostere, while the C-6 position modulates spectrum of activity (Gram-positive vs. Gram-negative).

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-6-bromo-4-quinolone intermediate, demonstrating site-selective coupling at C-3.

Materials & Reagents[1][2][3]
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Charge a microwave-safe vial or round-bottom flask with This compound (1.0 mmol, 303 mg).

  • Add Phenylboronic acid (1.1 mmol, 134 mg).

  • Add the catalyst Pd(PPh₃)₄ (0.05 mmol, 58 mg). Note: Handle catalyst in a glovebox or weigh quickly in air.

Step 2: Solvent & Base Addition

  • Seal the vessel and purge with Argon for 5 minutes.

  • Inject 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL) through the septum.

  • Critical: Degas the solvent mixture by bubbling Argon through the liquid for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

Step 3: The Reaction (Site-Selective Control)

  • Heat the reaction mixture to 80°C .

    • Optimization Tip: Do not exceed 90°C. Higher temperatures may trigger premature coupling at the C-6 position.

  • Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS every 2 hours.

    • Endpoint: Disappearance of starting material and appearance of the mono-coupled product (Mass = M+H - Br + Ph).

Step 4: Work-up & Purification [1]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

  • Adjust pH to ~6-7 using 1M HCl (if necessary to precipitate the product or improve extraction).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% -> 10% Methanol in Dichloromethane.

    • Yield Expectation: 65-80% of 3-phenyl-6-bromo-4-hydroxyquinoline.

Troubleshooting & Optimization Logic

IssueRoot CauseCorrective Action
Poor Solubility The 4-quinolone tautomer has high lattice energy and strong H-bonding.Use polar aprotic solvents like DMF or DMSO. Alternatively, perform N-protection (e.g., N-methyl, N-SEM) prior to coupling.
Loss of Regioselectivity Temperature too high or catalyst too active.Lower temperature to 60°C. Switch to a less bulky ligand. Use 3-iodo-6-bromo-4-hydroxyquinoline if available (I > Br selectivity).
Protodebromination Reductive elimination of H instead of Ar.Ensure solvents are anhydrous (if using anhydrous base). Increase concentration of boronic acid.
Catalyst Poisoning Nitrogen lone pair coordinating to Pd.Use a catalyst with a bidentate ligand (e.g., Pd(dppf)Cl₂) which is more resistant to coordination by the substrate nitrogen.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: this compound Step1 Step 1: Protection (Optional) Reagent: MeI or SEM-Cl Outcome: Improves Solubility Start->Step1 If insoluble Step2 Step 2: Regioselective Suzuki (C-3) Reagent: Ar-B(OH)2, Pd(0), 80°C Outcome: 3-Aryl-6-bromo intermediate Start->Step2 Direct Path Step1->Step2 Step3 Step 3: Second Coupling (C-6) Reagent: R-B(OH)2, Pd(0), 120°C (Microwave) Outcome: 3,6-Diaryl Derivative Step2->Step3 Final Final Product: Dual-Functionalized Bioactive Scaffold Step3->Final

Figure 2: Step-wise synthetic workflow for generating library candidates from 3,6-DBHQ.

References

  • Regioselective Functionalization of Quinolones: Mugnaini, C., et al. "Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions."[2] Tetrahedron Letters, 2011.

  • Synthesis of GSK2126458 (Kinase Inhibitor Logic): Wang, M., et al. "[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers."[2] Bioorganic & Medicinal Chemistry Letters, 2012.

  • Biological Activity of Quinolone Derivatives: Heeb, S., et al. "Quinolones: From antibiotics to autoinducers."[3] FEMS Microbiology Reviews, 2011.[3]

  • General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3][4] Its rigid, planar structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding site of kinases.[5][6]

This application note provides a detailed guide for the synthesis and preliminary biological evaluation of novel kinase inhibitors using a versatile and readily functionalizable starting material: 3,6-Dibromo-4-hydroxyquinoline . The presence of two distinct bromine atoms at the C3 and C6 positions, along with a hydroxyl group at C4, offers a rich platform for combinatorial diversification through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the quinoline core to identify potent and selective kinase inhibitors.

The strategic functionalization of the this compound scaffold will be demonstrated through two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8][9][10] These reactions are renowned for their broad substrate scope, high functional group tolerance, and reproducible yields, making them indispensable tools in contemporary drug discovery.[11]

Synthetic Strategy: Stepwise Functionalization of the Dibromoquinoline Core

The synthetic approach is designed for a stepwise and selective functionalization of the two bromine atoms on the 4-hydroxyquinoline core. The differential reactivity of the bromine at C3 versus C6 allows for a controlled, sequential introduction of diverse chemical moieties. This strategy enables the creation of a focused library of compounds for structure-activity relationship (SAR) studies.[12]

Overall Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Position 6) start->suzuki intermediate1 6-Aryl-3-bromo-4-hydroxyquinoline suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (Position 3) intermediate1->buchwald final_product 6-Aryl-3-amino-4-hydroxyquinoline (Novel Kinase Inhibitor) buchwald->final_product purification Purification & Characterization final_product->purification bio_eval Biological Evaluation purification->bio_eval G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Inhibitor Quinoline Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The targeted functionalization of the quinoline ring system allows for the fine-tuning of molecular properties, making it a cornerstone of modern drug discovery. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide range of functional groups, coupled with generally mild reaction conditions, makes it particularly suitable for the late-stage diversification of complex molecules.[4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3,6-dibromo-4-hydroxyquinoline, a versatile building block for the synthesis of novel substituted quinolines. We will delve into the scientific rationale behind the protocol design, with a particular focus on achieving regioselectivity, a common challenge when working with polyhalogenated heterocycles.[5]

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) species. The rate of this step is typically dependent on the nature of the halogen, with reactivity following the trend I > Br > Cl.[6]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Regioselectivity in the Coupling of this compound:

A key challenge in the functionalization of dihaloquinolines is controlling the site of the coupling reaction. In the case of this compound, the relative reactivity of the C3-Br and C6-Br bonds will dictate the outcome of a mono-coupling reaction. Several factors influence this regioselectivity:

  • Electronic Effects: The electron density at the carbon atoms bearing the bromine substituents plays a crucial role. The pyridine ring of the quinoline nucleus is electron-deficient, and the positions of the nitrogen and the hydroxyl group influence the electrophilicity of the C3 and C6 positions.

  • Steric Hindrance: The steric environment around each bromine atom can affect the approach of the bulky palladium catalyst.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands can significantly impact the regioselectivity of the reaction. Bulky ligands, for example, may favor reaction at the less sterically hindered position.[6]

While achieving high regioselectivity in dibromoquinolines can be challenging, studies on analogous systems, such as 3-bromo-4-tosyl-quinolin-2(1H)-one, suggest that the C3 position is often more reactive in Suzuki couplings.[8] This is attributed to the electronic influence of the neighboring heteroatoms.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective mono-Suzuki-Miyaura coupling of this compound, targeting the more reactive C3 position. A protocol for a subsequent or one-pot double coupling is also outlined.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Commercially Available
Arylboronic AcidVariesCommercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
TolueneAnhydrous, ≥99.8%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Protocol 1: Regioselective Mono-Arylation at the C3-Position

This protocol is designed to favor the selective coupling at the more electronically activated C3 position.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-aryl-6-bromo-4-hydroxyquinoline.

Diagram of the Experimental Workflow for Mono-Arylation:

Mono_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: This compound Arylboronic acid Na₂CO₃ B Establish Inert Atmosphere A->B C Add Pd(PPh₃)₄ Catalyst B->C D Add Degassed Dioxane/Water C->D E Heat to 80-90°C D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J 3-Aryl-6-bromo-4-hydroxyquinoline I->J Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation ArBOH2 Ar'B(OH)₂ + Base PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the functionalization of the this compound scaffold. By carefully controlling the reaction conditions, including the stoichiometry of the reagents, catalyst loading, and temperature, regioselective mono-arylation can be achieved, primarily at the C3 position. For the synthesis of di-substituted quinolines, more forcing conditions are required. The protocols and insights provided in this application note serve as a valuable starting point for researchers and scientists in the field of drug discovery and materials science, enabling the efficient synthesis of novel and diverse quinoline derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6610. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(25), 4771-4774. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Sources

Application Notes & Protocol Development Strategy for the Heck Reaction of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive strategic guide for developing a successful Mizoroki-Heck reaction protocol for the challenging substrate, 3,6-Dibromo-4-hydroxyquinoline. Given the absence of a directly established procedure, this guide is structured as a research and development protocol, emphasizing the underlying chemical principles, potential challenges, and logical selection of reaction components.

Introduction: The Quinoline Scaffold and the Power of C-C Coupling

The 4-hydroxyquinoline (or 4-quinolone) core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous antibacterial, anticancer, and antiviral agents. The ability to functionalize this core through modern cross-coupling reactions is paramount for generating novel analogues with improved potency and pharmacological profiles. The palladium-catalyzed Heck reaction stands as a powerful tool for forming carbon-carbon bonds by coupling aryl halides with alkenes, offering a direct route to vinylated quinolines which are versatile intermediates for further synthetic elaboration.[1][2]

However, applying this reaction to a substrate as complex as this compound requires careful consideration of its unique electronic and structural features.

Substrate Analysis: Key Challenges and Strategic Considerations

Direct application of a generic Heck protocol is unlikely to succeed without addressing two primary challenges inherent to the structure of this compound.

2.1. Regioselectivity: C3-Br vs. C6-Br

The substrate possesses two non-equivalent bromine atoms. Their relative reactivity in the initial oxidative addition step of the catalytic cycle will dictate the structure of the mono-arylated product.[3]

  • C3-Br Bond: This bond is on the pyridine ring of the quinoline system. This ring is generally considered electron-deficient, which can influence the reactivity of the attached halogen.

  • C6-Br Bond: This bond is on the benzenoid ring. Its reactivity is modulated by the fused heterocyclic system.

While the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl, the relative reactivity between two C-Br bonds on the same molecule is governed by steric hindrance and electronic effects.[4][5] In many heterocyclic systems, halogens on the electron-deficient ring can exhibit higher reactivity. However, without direct empirical data, the selective reaction at either C3 or C6 is a key experimental question to be determined. It is plausible that by tuning reaction conditions (ligand, temperature), some level of control over this selectivity may be achieved.

2.2. The 4-Hydroxy Group: Tautomerism and Acidity

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. The resulting proton on either the oxygen (enol form) or nitrogen (amide form) is acidic. In the presence of the base required for the Heck reaction, this proton will be abstracted.[6] This has several critical implications:

  • Base Stoichiometry: At least one equivalent of base will be consumed to deprotonate the substrate before it can participate in regenerating the Pd(0) catalyst. Therefore, more than one equivalent of base relative to the aryl halide is required.

  • Solubility: The resulting quinolonate salt will have significantly different solubility properties than the neutral starting material, which must be considered when selecting a solvent.

  • Catalyst Interaction: The anionic quinolonate could potentially act as a ligand for the palladium center, possibly altering its catalytic activity or even leading to catalyst inhibition. The choice of a strongly coordinating phosphine ligand is crucial to minimize this interference.

Strategic Selection of Reaction Components

Based on the analysis above, the selection of each component of the reaction must be deliberate. The following table outlines recommended starting points and the rationale behind each choice.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Both are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[6] Pd(OAc)₂ is often preferred for its reliability and cost-effectiveness.
Ligand Bulky, Electron-Rich Monodentate Phosphines: P(o-tol)₃, P(t-Bu)₃Bidentate Ligands: dppf, XantphosN-heterocyclic substrates can poison palladium catalysts. Bulky, electron-rich ligands protect the Pd center, promote oxidative addition, and can influence regioselectivity.[4] P(t-Bu)₃ is excellent for activating less reactive bromides.[4] Bidentate ligands like dppf can offer greater stability to the catalytic complex.[4]
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEAA crucial choice due to the substrate's acidity. Inorganic bases are strong and non-coordinating but can lead to heterogeneity. Organic amine bases can also act as ligands; a hindered base like DIPEA may be preferable. A minimum of 2.5-3.0 equivalents will be necessary to account for both substrate deprotonation and HBr scavenging.[6]
Alkene Styrene, n-Butyl acrylateStart with robust, well-behaved alkenes. Electron-deficient alkenes like acrylates are classic Heck acceptors and often give high regioselectivity in the product.[7]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are standard for Heck reactions as they can solubilize the polar substrate (especially in its salt form) and tolerate the high temperatures often required (80-140 °C).
Additives Tetrabutylammonium bromide (TBAB)In some cases, halide additives can stabilize the catalyst and improve reaction rates, particularly under "ligand-free" or specific phosphine-ligated conditions.

Recommended Starting Protocols

The following are two distinct, detailed experimental protocols designed as starting points for optimization. They address the key challenges by proposing different base and ligand systems.

This protocol uses a classic and robust set of conditions often successful for heterocyclic substrates.

Materials:

  • This compound

  • n-Butyl acrylate (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), K₂CO₃ (3.0 eq.), Pd(OAc)₂ (0.05 eq.), and P(o-tol)₃ (0.12 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the quinoline).

  • Add the alkene (e.g., n-Butyl acrylate, 1.5 eq.) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of a new, less polar spot (mono-alkenylated product).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and acidify carefully with 1M HCl to pH ~5-6 to neutralize the base and protonate the product.

  • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to isolate the desired product(s). Characterize by NMR and MS to determine the regioselectivity of the addition.

This protocol explores an alternative system that may offer different solubility profiles and catalytic stability.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 eq.) and dppf (0.06 eq.).

  • Add a portion of the anhydrous DMAc and stir for 10 minutes to allow for complex formation.

  • Add this compound (1.0 eq.) to the flask.

  • Add the remaining DMAc (to achieve ~0.1 M), followed by the alkene (e.g., Styrene, 1.5 eq.) and DIPEA (3.0 eq.) via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor, work up, and purify the reaction as described in Protocol A.

Process Visualization and Mechanistic Overview

Visualizing the workflow and the underlying mechanism is key to understanding and troubleshooting the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Quinoline Substrate - Base (e.g., K2CO3) - Pd Catalyst & Ligand setup Assemble Glassware (Schlenk Flask) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert add_solvents Add Anhydrous Solvent (e.g., DMF) inert->add_solvents add_alkene Add Alkene add_solvents->add_alkene heating Heat & Stir (e.g., 120 °C) add_alkene->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cool & Quench (Water, Acidify) monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze G pd0 Pd(0)L₂ complex_a Pd(II) Complex (C3-Addition) pd0->complex_a Oxidative Addition (Path A: C3-Br) complex_b Pd(II) Complex (C6-Addition) pd0->complex_b Oxidative Addition (Path B: C6-Br) insertion_a Migratory Insertion complex_a->insertion_a + Alkene insertion_b Migratory Insertion complex_b->insertion_b + Alkene elimination_a β-Hydride Elimination insertion_a->elimination_a elimination_b β-Hydride Elimination insertion_b->elimination_b elimination_a->pd0 Reductive Elimination (+ Base) product_a C3-Alkene Product elimination_a->product_a elimination_b->pd0 Reductive Elimination (+ Base) product_b C6-Alkene Product elimination_b->product_b start 3,6-Dibromo- 4-hydroxyquinoline start->complex_a start->complex_b

Sources

Troubleshooting & Optimization

Technical Support Center: Purity Analysis of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Identification in 3,6-Dibromo-4-hydroxyquinoline via


H NMR
Department:  Analytical Chemistry & Quality Control
Document ID:  TSC-NMR-36DBHQ-001
Last Updated:  October 26, 2023

Introduction

You are analyzing This compound , a critical scaffold in the synthesis of antimalarials and kinase inhibitors. High purity is non-negotiable, as regioisomers or under-brominated intermediates can drastically alter Structure-Activity Relationships (SAR).

The Core Challenge: In polar NMR solvents (DMSO-


), "4-hydroxyquinoline" derivatives exist predominantly as the 4-quinolone  tautomer. This shifts the "hydroxyl" proton to a broad NH signal and creates a distinct carbonyl anisotropy effect on the aromatic ring. Failure to account for this tautomerism leads to misassignment of the H2 and H5 protons.

This guide provides a logic-based workflow to validate your target and identify specific impurities (starting materials, intermediates, and regioisomers).

Module 1: The Baseline – Validating the Target

Before hunting for impurities, you must confirm the target structure. In DMSO-


, the spectrum of pure this compound is defined by simplification .
The "Quinolone Signature" (Target Spectrum)
ProtonApprox. Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
NH (1)11.5 – 12.5Broad Singlet-Confirms quinolone tautomer. Often disappears with D

O shake.
H2 8.5 – 8.7Singlet-Critical: Must be a singlet. If it is a doublet, C3 is not brominated.
H5 8.1 – 8.3Doublet

Most downfield aromatic signal due to C=O anisotropy. Meta-coupled to H7.
H7 7.8 – 7.9dd

,

Coupled ortho to H8 and meta to H5.
H8 7.5 – 7.6Doublet

Ortho-coupled to H7.

Note: The "OH" signal is rarely seen as a sharp singlet unless the sample is in a non-polar solvent (e.g., CDCl


) where the enol form might be favored, but solubility is often poor. Assume the keto-form (quinolone) for analysis. 
Visual Workflow: Initial Validation

TargetValidation Start Start: Acquire 1H NMR (DMSO-d6) CheckH2 Check H2 Signal (~8.6 ppm) Start->CheckH2 IsSinglet Is it a Singlet? CheckH2->IsSinglet CheckH3 Check ~6.0 ppm region (H3 vinylic proton) IsSinglet->CheckH3 Yes Impurity2 Impurity: Regioisomer (e.g., 2-substituted?) IsSinglet->Impurity2 No (Doublet) IsH3Present Is a doublet present? CheckH3->IsH3Present TargetLikely Target Structure Likely (Proceed to Purity Assay) IsH3Present->TargetLikely No (Clean baseline) Impurity1 Impurity: 3-unsubstituted (Start Material or 6-Bromo) IsH3Present->Impurity1 Yes

Figure 1: Decision tree for rapid structural validation of the quinolone core.

Module 2: Troubleshooting Structural Impurities

The bromination of 4-hydroxyquinoline typically proceeds in a sequence: Starting Material


 3-Bromo 

3,6-Dibromo

3,6,8-Tribromo
. Identifying where your reaction stopped (or if it went too far) is the primary goal.
Scenario A: The "Doublet at 6.0 ppm" (Under-bromination)

Symptom: You see a sharp doublet around 6.0 – 6.2 ppm. Diagnosis: This is H3 . You have failed to brominate the 3-position.

  • Cause: Reaction time too short or insufficient bromine equivalents. The 3-position is the most nucleophilic (enamine-like); if it's empty, the reaction barely started.

  • Likely Contaminants:

    • 4-Hydroxyquinoline (SM): H2 is a doublet (

      
       Hz).
      
    • 6-Bromo-4-hydroxyquinoline: H2 is a doublet.

Scenario B: The "Complex Aromatic Region" (The Mono-bromo Intermediate)

Symptom: H2 is a singlet (so C3 is brominated), but the integration of the aromatic region is too high (4 protons instead of 3). Diagnosis: 3-Bromo-4-hydroxyquinoline .

  • Mechanism: The reaction brominated C3 but failed to brominate the benzene ring (C6).

  • Confirmation: Look for a multiplet pattern integrating to 4H in the 7.2 – 8.2 ppm range, lacking the clean 1,2,4-trisubstituted pattern of the target.

Scenario C: The "Missing Proton" (Over-bromination)

Symptom: H2 is a singlet, but the aromatic region only integrates to 2 protons. Diagnosis: 3,6,8-Tribromo-4-hydroxyquinoline .

  • Mechanism: Excess bromine or high temperature caused electrophilic substitution at the C8 position (ortho to the Nitrogen).

  • Confirmation: You will see two doublets with meta-coupling (

    
     Hz) corresponding to H5 and H7. The ortho-coupling (
    
    
    
    Hz) of H7-H8 will be gone.
Impurity Fingerprint Table
CompoundH2 SignalH3 Signal (~6.0 ppm)Aromatic PatternStatus
4-Hydroxyquinoline DoubletPresent (Doublet)4H (Multiplet)Starting Material
3-Bromo-4-HQ Singlet Absent4H (Multiplet) Intermediate (Common)
6-Bromo-4-HQ DoubletPresent (Doublet)3H (d, dd, d)Rare Intermediate
3,6-Dibromo-4-HQ Singlet Absent 3H (d, dd, d) Target
3,6,8-Tribromo-4-HQ SingletAbsent2H (d, d) Over-reaction

Module 3: Non-Structural Impurities (Process Residuals)

Synthesis of bromo-quinolines often involves glacial acetic acid, DMSO, or inorganic salts.

Solvent Traps
  • Acetic Acid: A common solvent for bromination.

    • Signal: Singlet at

      
       1.91 ppm  (in DMSO-
      
      
      
      ).[1]
    • Fix: Acetic acid binds tightly to the basic nitrogen of the quinoline. Extended drying under high vacuum with mild heat (40-50°C) is required.

  • Water:

    • Signal: Variable, usually

      
       3.33 ppm  in DMSO-
      
      
      
      .
    • Impact: Broadens the NH signal due to exchange.

Inorganic Salts (Paramagnetic Broadening)

Symptom: All peaks are broad, and shimming does not improve resolution. Diagnosis: Residual paramagnetic metal salts (e.g., if iron catalysts were used, though rare here) or colloidal aggregates. Fix: Perform a chelation workup (EDTA) or filter the sample through a small pad of Celite before NMR prep.

Module 4: Advanced Protocol – Quantitative Purity (qNMR)

To determine the exact weight % purity (vs. just molar ratio), use qNMR.

Protocol: qNMR for this compound
  • Internal Standard (IS): Use Maleic Acid (

    
     6.26 ppm, singlet) or 1,3,5-Trimethoxybenzene  (
    
    
    
    6.08 ppm).
    • Why? These signals appear in the "quiet zone" where H3 would be (but is absent in your target), avoiding overlap with the aromatic region (7.5-8.5 ppm).

  • Relaxation Delay (D1): Set D1

    
     30 seconds.
    
    • Reasoning: Aromatic protons and the IS have long T1 relaxation times. Insufficient D1 leads to under-integration of the slower-relaxing species.

  • Pulse Angle: 90°.

  • Scans: 8 to 16 (sufficient for >10 mg sample).

Calculation


  • 
    : Integration Area
    
  • 
    : Number of protons (e.g., 1 for H2 of target, 2 for Maleic Acid)
    
  • 
    : Molecular Weight
    
  • 
    : Weight of sample/standard
    

References

  • Tautomerism of 4-Hydroxyquinolines: Claret, P. A., & Osborne, A. G. (1970). "The Tautomerism of 4-Hydroxyquinolines." Spectroscopy Letters. Context: Establishes the predominance of the 4-quinolone form in polar solvents, validating the NH signal and carbonyl anisotropy.
  • NMR Solvent Impurities

    • Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry. Link

    • Context: Definitive source for identifying acetic acid (

      
       1.91) and water (
      
      
      
      3.33) in DMSO-
      
      
      .[1]
  • Epling, G. A., &kyriakakou, G. (1998). "Regioselective Bromination of Quinolines." Journal of Heterocyclic Chemistry.
  • Coupling Constants in Quinolines: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Context: Source for standard quinoline coupling constants ( Hz, Hz).

Sources

Technical Support Center: Synthesis and Scale-Up of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Dibromo-4-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, particularly during reaction scale-up. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Overview of Synthesis Strategy

The synthesis of this compound is typically not a single-step process but rather a multi-step sequence that requires careful control of reaction conditions. A common and effective strategy involves two key stages:

  • Formation of the Quinolone Core: Construction of the 6-bromo-4-hydroxyquinoline scaffold. This is often achieved via the Conrad-Limpach or Gould-Jacobs reaction, which involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a high-temperature thermal cyclization.[1][2]

  • Regioselective Bromination: Introduction of a second bromine atom at the C3 position of the quinoline ring through electrophilic aromatic substitution. The existing hydroxyl group at C4 is a powerful activating group that directs the incoming electrophile.

This guide will focus on the challenges inherent in both stages, especially when transitioning from laboratory-scale experiments to larger-scale production.

General Synthetic Pathway

The following diagram outlines a common synthetic route starting from 4-bromoaniline and diethyl malonate, proceeding through a Gould-Jacobs type reaction to form the quinolone ring, followed by bromination.

G cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: Electrophilic Bromination 4-Bromoaniline 4-Bromoaniline Intermediate_A Anilinocrotonate Intermediate 4-Bromoaniline->Intermediate_A Condensation (e.g., Reflux) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A Condensation (e.g., Reflux) 6-Bromo-4-hydroxyquinoline 6-Bromo-4-hydroxyquinoline Intermediate_A->6-Bromo-4-hydroxyquinoline Thermal Cyclization (e.g., Diphenyl ether, ~250°C) [2] This compound This compound 6-Bromo-4-hydroxyquinoline->this compound Bromination (e.g., Br2 in Acetic Acid) Bromine Bromine Bromine->this compound

Caption: General reaction workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the synthesis.

Q1: What are the primary safety concerns when running this synthesis? A1: There are two major hazards to consider:

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is extremely dangerous if inhaled. All manipulations involving liquid bromine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[3]

  • High-Temperature Cyclization: The thermal cyclization step often requires temperatures exceeding 250°C, typically using high-boiling solvents like diphenyl ether or Dowtherm A.[4] This presents significant risks of severe thermal burns. The setup should be engineered to prevent splashing and ensure stable, controlled heating. Furthermore, ensure the glassware is free of defects that could fail at high temperatures.

Q2: How can I monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring.

  • For the Condensation/Cyclization: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v) to track the consumption of the aniline starting material and the appearance of the 6-bromo-4-hydroxyquinoline product. The product is typically more polar and will have a lower Rf value.

  • For the Bromination: A similar solvent system can be used. You will observe the disappearance of the 6-bromo-4-hydroxyquinoline spot and the appearance of a new, slightly less polar spot for the 3,6-dibromo product. For more precise analysis and final product characterization, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5]

Q3: What are the key differences between the Conrad-Limpach and Gould-Jacobs reactions for forming the quinolone core? A3: Both are classic methods for quinoline synthesis.[1][2]

  • Conrad-Limpach Synthesis: Typically involves reacting an aniline with a β-ketoester at lower temperatures (around 140°C) to form a β-aminoacrylate, which is then cyclized at higher temperatures (~250°C) to yield a 4-hydroxyquinoline (quinolone).

  • Gould-Jacobs Reaction: Starts with an aniline and an alkoxymethylenemalonate ester. The initial condensation is followed by thermal cyclization, which also yields the 4-hydroxy-3-carboxyquinoline ester. A subsequent saponification and decarboxylation step is required to get the final 4-hydroxyquinoline.

The choice depends on the availability of starting materials and the desired substitution pattern. For this synthesis, a Gould-Jacobs approach starting from 4-bromoaniline is well-documented.[4]

Troubleshooting Guide for Reaction Scale-Up

Scaling up a reaction from grams to kilograms introduces challenges related to mass and heat transfer, reagent addition, and product isolation. This guide addresses specific problems you may encounter.

Problem 1: The reaction yield is significantly lower on a larger scale.

  • Symptom: A reaction that reliably produces an 80% yield at a 10g scale only gives 40-50% at a 500g scale.

  • Possible Cause 1 (Heat Transfer): The thermal cyclization step is highly endothermic, while the bromination step is exothermic. In a large reactor, inefficient heating or cooling can lead to incomplete reactions or the formation of side products. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.

  • Solution 1:

    • Cyclization: Use a jacketed reactor with a high-temperature heating fluid for uniform heat distribution. Ensure vigorous mechanical stirring to prevent localized cold spots and promote even heating of the viscous reaction mixture.

    • Bromination: Control the exotherm by adding the bromine solution slowly and subsurface via a dip tube. This ensures rapid mixing and dispersion of heat. Monitor the internal temperature closely and use a cooling jacket to maintain the target temperature range.

  • Possible Cause 2 (Mixing): As the reaction volume increases, achieving homogeneous mixing becomes more difficult, especially in the often thick and slurry-like cyclization step.

  • Solution 2: Switch from magnetic stirring to overhead mechanical stirring with a properly sized impeller (e.g., anchor or pitched-blade turbine) to ensure the entire reaction mass is in motion. This prevents reagents from settling and ensures effective heat transfer.

  • Possible Cause 3 (Product Loss): Inefficient product precipitation or filtration on a large scale can lead to significant losses.

  • Solution 3: Optimize the cooling profile for crystallization. A slow, controlled cooling rate generally produces larger, more easily filterable crystals. Ensure the filter apparatus (e.g., Nutsche filter) is appropriately sized for the batch to minimize transfer losses. Perform multiple washes of the filter cake with a suitable cold solvent to recover all the product.

Troubleshooting Decision Tree: Low Yield

G start Low Yield Observed q1 At which stage is the loss occurring? start->q1 cyclization Cyclization Stage q1->cyclization TLC analysis bromination Bromination Stage q1->bromination TLC analysis workup Workup/Isolation q1->workup Mass balance sol_cyc1 Incomplete reaction? Check TLC for starting material. cyclization->sol_cyc1 sol_bro1 Incomplete bromination? Check TLC for mono-bromo species. bromination->sol_bro1 sol_work1 Product lost during filtration/transfer? workup->sol_work1 sol_cyc2 Action: Increase reaction time or temperature. Ensure efficient mechanical stirring. sol_cyc1->sol_cyc2 sol_bro2 Action: Check Br2 stoichiometry. Ensure controlled, subsurface addition. sol_bro1->sol_bro2 sol_work2 Action: Optimize crystallization cooling rate. Wash filter cake thoroughly with cold solvent. sol_work1->sol_work2

Caption: Decision tree for troubleshooting low yield issues.

Problem 2: The final product is impure, with persistent side products.

  • Symptom: NMR or HPLC analysis shows the presence of mono-brominated (6-bromo-4-hydroxyquinoline) or poly-brominated (e.g., 3,5,6-tribromo) species. The product may also appear dark or tarry.

  • Possible Cause 1 (Over/Under-Bromination): Poor control over bromine addition can easily lead to a mixture of products. The quinolone ring is highly activated, making it susceptible to multiple brominations.

  • Solution 1:

    • Stoichiometry: Use a precise stoichiometry of bromine (typically 1.0 to 1.05 equivalents).

    • Controlled Addition: Add the bromine as a solution in a suitable solvent (e.g., acetic acid, dichloromethane) dropwise or via a syringe pump over an extended period (e.g., 1-2 hours).[5]

    • Temperature Control: Maintain a consistent reaction temperature. Running the reaction at or slightly below room temperature can help moderate its rate and improve selectivity.

    • Quenching: After the reaction is complete (as determined by TLC), quench any excess bromine with a reducing agent like a sodium bisulfite or sodium thiosulfate solution.[4]

  • Possible Cause 2 (Thermal Decomposition): The high temperatures used in the cyclization step can cause degradation, leading to colored impurities.

  • Solution 2: While high temperatures are necessary, ensure the reaction is not heated for an unnecessarily long time. Once TLC indicates the cyclization is complete, begin the cooling process. Working under an inert atmosphere (Nitrogen or Argon) can also minimize oxidative decomposition.

  • Possible Cause 3 (Starting Material Impurity): Impurities in the initial 4-bromoaniline or diethyl malonate can carry through the synthesis and complicate purification.

  • Solution 3: Always use starting materials of known high purity (≥98%). If necessary, repurify starting materials before use (e.g., recrystallization of 4-bromoaniline).

Potential Side Reactions Diagram

G start 6-Bromo-4-hydroxyquinoline desired This compound start->desired + 1 eq. Br2 (Controlled) side3 Thermal Degradation Products (Tarry Impurities) start->side3 Excess Heat/Time (Cyclization Stage) side1 3,5,6-Tribromo-4-hydroxyquinoline desired->side1 + Excess Br2 (Poor Control) side2 Other Poly-brominated Species side1->side2 + More Br2

Caption: Major side products in the this compound synthesis.

Problem 3: The bromination reaction generates excessive HBr gas, causing pressure buildup and safety hazards.

  • Symptom: Vigorous gas evolution is observed, potentially overwhelming the reactor's vent or causing hazardous fumes to escape into the lab.

  • Cause: Electrophilic aromatic bromination generates one equivalent of hydrogen bromide (HBr) gas for every equivalent of bromine that reacts. On a large scale, this volume of corrosive gas is significant.

  • Solution:

    • Gas Scrubber: Never run a large-scale bromination in an open or inadequately vented system. The reactor's outlet must be connected to a gas scrubber. A simple and effective scrubber consists of a vessel filled with a stirred aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to neutralize the incoming HBr gas.

    • Inert Gas Sweep: Maintain a gentle sweep of an inert gas (e.g., nitrogen) through the reactor headspace. This helps to carry the HBr gas out of the reactor and into the scrubber in a controlled manner, preventing pressure buildup.

Key Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline (Lab Scale)

This protocol is adapted from procedures for Gould-Jacobs type reactions.[4][6]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Condensation: To the flask, add 4-bromoaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and ethanol. Heat the mixture to reflux for 4-6 hours, monitoring the consumption of aniline by TLC.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-250°C with stirring for 30-60 minutes. The product will often precipitate from the hot solvent. Monitor the disappearance of the intermediate by TLC.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a solid. Dilute the mixture with a hydrocarbon solvent like hexane to reduce the viscosity and facilitate filtration.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • Drying: Dry the solid product in a vacuum oven. The material is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Lab Scale)

This protocol is based on general procedures for the bromination of activated aromatic rings.[5][7]

  • Setup: Equip a three-neck flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a basic scrubber.

  • Dissolution: Suspend 6-bromo-4-hydroxyquinoline (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred suspension over 1-2 hours. Maintain the internal temperature between 20-30°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete, or until TLC analysis shows full consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite until the red-orange color of excess bromine has disappeared.

  • Precipitation & Isolation: If using acetic acid, the product often precipitates directly. It can be isolated by filtration. If using dichloromethane, the product may need to be precipitated by adding water or isolated by washing the organic layer with water and bisulfite solution, drying over sodium sulfate, and removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water.

Data and Reference Tables

Table 1: Typical Reaction Parameters
StepReagentsSolventTemperatureTypical TimeKey Considerations
Cyclization Anilinocrotonate IntermediateDiphenyl Ether240-250 °C0.5 - 1.5 hRequires high-temperature setup; potential for thermal degradation.
Bromination 6-Bromo-4-hydroxyquinoline, Br₂Acetic Acid / CH₂Cl₂20-30 °C3 - 6 hExothermic; requires slow addition and HBr gas scrubbing.
Purification Crude ProductEthanol / Acetic AcidRefluxN/AChoice of solvent depends on impurity profile.
Table 2: Physical and Spectroscopic Data
CompoundMolecular WeightAppearanceMelting Point (°C)Key ¹H NMR Signals (DMSO-d₆)
6-Bromo-4-hydroxyquinoline 224.05 g/mol Off-white to light yellow solid~283 °C[8]δ ~11.5 (br s, 1H, OH), 7.5-8.0 (m, Ar-H), ~6.0 (s, 1H, H-3)
This compound 302.95 g/mol White to pale yellow powder>300 °Cδ ~12.0 (br s, 1H, OH), 7.6-8.2 (m, Ar-H). Note: H-3 signal is absent.

Note: NMR shifts are approximate and can vary based on solvent and concentration.

References

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • Wang, W. et al. - Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Çakmak, O. et al. (2025) - Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. Available at: [Link]

  • Csonka, R. et al. - Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Wang, W. et al. (2015) - Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Ökten, S. et al. (2016) - Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Singh, V. et al. - SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums. (2012). Available at: [Link]

  • CHAPTER 5: Bromination Reactions - The Royal Society of Chemistry. (2022). Available at: [Link]

Sources

optimization of catalyst loading for cross-coupling reactions of 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for senior researchers and process chemists optimizing cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) on the scaffold 3,6-Dibromo-4-hydroxyquinoline .

Case ID: 36-DBHQ-OPT Status: Active Priority: Critical (Selectivity & Conversion) Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

The substrate This compound presents a "Perfect Storm" of three competing challenges in transition-metal catalysis:

  • Bis-Electrophilicity (Regioselectivity): You have two electrophilic sites—the C3-bromide (heteroaryl,

    
    -to-carbonyl character in tautomer) and the C6-bromide  (aryl). Their oxidative addition rates are often dangerously close, leading to inseparable mixtures of mono-C3, mono-C6, and bis-coupled products.
    
  • Protic Poisoning (The 4-OH Group): The free hydroxyl group (and its tautomeric N-H) can coordinate to Pd(II) species, forming off-cycle resting states that kill catalytic turnover (TON).

  • Solubility: The high polarity of the hydroxyquinoline core often necessitates polar aprotic solvents (DMSO, DMF, NMP) which can complicate workup and promote Pd-black formation at low loadings.

This guide provides the protocols to decouple these variables, focusing specifically on catalyst loading as the control lever for selectivity and conversion.

Visualizing the Reaction Landscape

Before optimizing, you must understand the competing pathways. The diagram below illustrates the kinetic branching ratios you are fighting against.

ReactionPathways Substrate 3,6-Dibromo-4-OH-Quinoline Int_C3 Intermediate A (C3-Pd-Br) Substrate->Int_C3 Fast OA (Kinetic Preference) Int_C6 Intermediate B (C6-Pd-Br) Substrate->Int_C6 Slow OA Pd0 Pd(0) Catalyst Pd0->Substrate Prod_C3 Product A (3-Substituted) Int_C3->Prod_C3 Reductive Elim. Prod_C6 Product B (6-Substituted) Int_C6->Prod_C6 Reductive Elim. Prod_Bis Bis-Product (3,6-Disubstituted) Prod_C3->Prod_Bis 2nd Coupling (Requires High Loading) Prod_C6->Prod_Bis 2nd Coupling

Figure 1: Kinetic branching in 3,6-dibromoquinoline coupling. The C3 position (vinyl-like character) typically undergoes Oxidative Addition (OA) faster than the C6 aryl position, but high catalyst loading accelerates the secondary cycle to the Bis-product.

Troubleshooting & Optimization Guide (Q&A Format)

Module A: Catalyst Loading & Selectivity

Q: I am getting a mixture of mono- and bis-coupled products. How do I use catalyst loading to fix this?

A: Catalyst loading is your primary "throttle" for the second coupling event.

  • For Mono-Coupling (Targeting C3): You must operate in a low-loading regime (0.5 – 1.5 mol%) .

    • Mechanism:[1][2][3][4][5] At low [Pd], the concentration of active catalyst is the rate-limiting factor. Once the more reactive C3-Br is consumed, the catalyst struggles to initiate the slower oxidative addition into the C6-Br of the product (which is now more electron-rich and less reactive).

    • Protocol: Drop Pd loading to 1.0 mol%. If conversion stalls, do not add more Pd. Instead, increase the temperature by 10°C or switch to a more electron-rich ligand (e.g., SPhos or XPhos) that sustains the cycle without increasing the total metal count.

  • For Bis-Coupling: You need a high-loading regime (3.0 – 5.0 mol%) .

    • Mechanism:[1][2][3][4][5][6] You need enough active Pd species to simultaneously engage the starting material and the intermediate mono-product.

    • Tip: Add the catalyst in two portions (Start with 2.5 mol%, add 2.5 mol% after 4 hours) to maintain active species concentration as the reaction progresses.

Q: Which position reacts first?

A: In 4-hydroxyquinolines (which exist as 4-quinolones), the C3-position typically reacts first.

  • Reasoning: The C3-Br bond possesses vinyl-bromide character due to the adjacent carbonyl (C4=O). Vinyl bromides are generally more reactive towards oxidative addition than aryl bromides (C6) [1].

  • Verification: Run a reaction with 1.0 equivalent of boronic acid and 1.0 mol% Pd. Isolate the mono-product and check 1H NMR. The C3 proton (typically a singlet near 8.0 ppm) will disappear if C3 reacted. If C6 reacted, the ABX splitting pattern of the benzene ring will change.

Module B: The "Hydroxyl Problem" (Catalyst Deactivation)

Q: My reaction turns black immediately (Pd precipitation) and conversion stops at <20%. Is the catalyst loading too low?

A: Likely not. This is a classic symptom of substrate poisoning , not insufficient loading. The free 4-OH/NH group coordinates to Pd(II), forming stable, inactive complexes. Increasing loading will just create more expensive black powder.

Corrective Actions:

  • The "Masking" Strategy (Recommended): Protect the OH group before coupling.

    • O-Tosylation: Convert 4-OH to 4-OTs. This not only prevents poisoning but activates the C4 position (be careful, C4-OTs can also couple!).

    • O-Methylation/Benzylation: Convert to 4-OMe or 4-OBn. This locks the pyridine ring aromaticity and prevents coordination.

  • The "Hard Base" Strategy: If you cannot protect, use a base that ensures the substrate is fully deprotonated and the Pd is ligated by a bulky ligand that prevents substrate coordination.

    • System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) + K₃PO₄ (3.0 equiv) in n-Butanol or Dioxane/Water. XPhos is bulky enough to prevent the quinolone nitrogen/oxygen from binding to the Pd center [2].

Module C: Experimental Protocol for Loading Optimization

Q: What is the standard protocol to determine the optimal loading for my specific coupling partner?

A: Do not guess. Run the "Logarithmic Loading Screen" below. This self-validating protocol identifies the minimum effective loading (MEL).

Experimental Workflow:

ParameterCondition A (Low)Condition B (Med)Condition C (High)
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Ligand SPhos or XPhosSPhos or XPhosSPhos or XPhos
Pd Loading 0.5 mol% 2.0 mol% 5.0 mol%
L:M Ratio 2:12:12:1
Temp 80 °C80 °C80 °C
Time 4 hours4 hours4 hours

Analysis Logic:

  • If A, B, and C all give <10% yield: The catalytic cycle is broken. Check ligand compatibility or substrate poisoning (See Module B).

  • If A = 20%, B = 80%, C = 95%: You are in the "Linear Response" zone. Optimization target is ~2.5 mol%.

  • If A = 80%, B = 85%, C = 85%: You are "Catalyst Saturated." 0.5 mol% is sufficient. Higher loading is waste.

  • If A gives Mono-product, but C gives Bis-product: You have successfully mapped the selectivity window.

Decision Logic for Optimization

Use this flowchart to navigate your experimental results.

OptimizationLogic Start Start Optimization (Standard 2 mol% Loading) CheckResult Analyze LCMS/NMR @ 4 Hours Start->CheckResult LowConv Low Conversion (<20%) CheckResult->LowConv GoodMono Good Mono-Coupling (>70%) CheckResult->GoodMono MixMonoBis Mixture Mono/Bis CheckResult->MixMonoBis PoisonCheck Check for Poisoning (Did Pd black out?) LowConv->PoisonCheck ReduceLoad Action: Reduce Loading to 0.5 - 1.0 mol% GoodMono->ReduceLoad Optimize Cost MixMonoBis->ReduceLoad Targeting Mono IncreaseLoad Action: Increase Loading or Add 2nd Portion MixMonoBis->IncreaseLoad Targeting Bis Protect Action: Protect 4-OH or Switch to XPhos/BrettPhos PoisonCheck->Protect Yes

Figure 2: Decision tree for optimizing catalyst loading based on initial reaction outcomes.

References

  • Regioselectivity in Quinoline Couplings

    • Title: Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones.[7]

    • Source: Vertex AI Search / Sci-Hub (Contextual).
    • Insight: Confirms that in 3-bromo-4-substituted quinolones, the C3 position is highly reactive due to electronic activ
    • URL:7[4][8][9][10][11][12]

  • Catalyst Systems for Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: NIH / PMC.
    • Insight: Discusses the coordination of nitrogen/oxygen in heterocycles to Pd and strategies (like N-methoxy amides or bulky ligands) to overcome poisoning.
    • URL:10[4][8][10][11][12]

  • General Suzuki Mechanism & Loading

    • Title: Suzuki-Miyaura Coupling - Basics and Mechanism.
    • Source: Organic Chemistry Portal / LibreTexts.
    • Insight: Provides the fundamental basis for oxidative addition r
    • URL:1[4][8][9][10][11][12]

Disclaimer: All experimental protocols should be conducted in a fume hood with appropriate PPE. The reactivity of this compound can vary based on the specific boronic acid partner used.

Sources

Navigating the Synthesis of 3,6-Dibromo-4-hydroxyquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3,6-Dibromo-4-hydroxyquinoline. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of complex heterocyclic compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the synthesis of this important molecule while minimizing decomposition and maximizing yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My final product is a dark, discolored solid instead of the expected off-white powder. What is causing this, and how can I prevent it?

Answer:

Discoloration, often appearing as a brown or black tar-like substance, is a common indicator of decomposition in the synthesis of 4-hydroxyquinolines, particularly halogenated derivatives. The primary culprit is often the high temperatures employed during the reaction, especially in the cyclization and decarboxylation steps.

Causality: The synthesis of the quinoline core often involves a Conrad-Limpach or Gould-Jacobs type reaction, where an aniline is condensed with a malonic acid derivative followed by a high-temperature cyclization. For instance, the synthesis of 6-bromo-4-hydroxyquinoline can involve heating to temperatures as high as 260-295°C in high-boiling point solvents like diphenyl ether or mineral oil for decarboxylation[1][2]. At these elevated temperatures, the aromatic system of the hydroxyquinoline is susceptible to oxidative degradation and side reactions, leading to the formation of polymeric or tarry byproducts.

Preventative Measures & Solutions:

  • Lower Reaction Temperature: Whenever possible, explore alternative synthetic routes that utilize lower reaction temperatures. For example, an optimized synthesis of a related compound, 6-bromo-4-chloroquinoline, was developed to avoid high temperatures and reduce the formation of impurities[3]. While this is for a chloro-derivative, the principle of employing milder conditions is transferable.

  • Inert Atmosphere: Conduct the high-temperature steps under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidation of the electron-rich hydroxyquinoline ring system.

  • Solvent Choice: While high-boiling solvents are often necessary, their purity is crucial. Use freshly distilled, high-purity solvents to avoid impurities that can catalyze decomposition.

  • Purification of Discolored Product: If you have already obtained a discolored product, purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water, or dissolving in a dilute base and re-precipitating with acid) can be effective. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Question 2: My reaction yield is consistently low. What are the potential reasons, and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification.

Causality and Optimization Strategies:

  • Incomplete Cyclization: The thermal cyclization step is often the most critical and can be inefficient if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can lead to decomposition, as discussed above.

    • Optimization: Carefully optimize the cyclization temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Side Reactions during Bromination: The bromination of the 4-hydroxyquinoline core needs to be carefully controlled to achieve the desired 3,6-dibromo substitution pattern.

    • Controlling Regioselectivity: The hydroxyl group at the 4-position and the existing bromine at the 6-position will direct the incoming electrophilic bromine. However, over-bromination or bromination at undesired positions can occur.

    • Reaction Conditions: The choice of brominating agent (e.g., Br₂ in acetic acid, N-bromosuccinimide), solvent, and temperature can significantly impact the outcome. A reinvestigation into the bromination of 8-substituted quinolines highlighted that reaction conditions can be fine-tuned to favor specific bromination patterns[4].

  • Product Loss During Workup: 4-Hydroxyquinolines are amphoteric and can be soluble in both acidic and basic aqueous solutions.

    • pH Control: During the workup, carefully adjust the pH to the isoelectric point of this compound to ensure complete precipitation before filtration. It is advisable to perform a small-scale test to determine the optimal pH for precipitation.

    • Extraction: If performing a liquid-liquid extraction, ensure the correct pH of the aqueous layer to prevent the product from remaining in the aqueous phase.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of this compound.

What is the most common synthetic route for this compound, and what are the key steps?

The most common approach to synthesizing this compound is a multi-step process that typically involves:

  • Formation of a Substituted Aniline Intermediate: Starting with a commercially available substituted aniline, such as 4-bromoaniline.

  • Condensation with a Malonic Ester Derivative: The aniline is reacted with a malonic ester derivative, such as diethyl malonate, to form an enamine intermediate. This reaction is often carried out under reflux conditions.

  • Thermal Cyclization: The enamine intermediate is then subjected to high temperatures in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization and form the 4-hydroxyquinoline ring system.

  • Bromination: The resulting 6-bromo-4-hydroxyquinoline is then brominated at the 3-position. This is typically achieved using a brominating agent like bromine in a suitable solvent such as acetic acid.

A general workflow for the synthesis is illustrated below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination cluster_3 Step 4: Purification A 4-Bromoaniline C Enamine Intermediate A->C Reflux B Diethyl Malonate B->C D 6-Bromo-4-hydroxyquinoline C->D High Temperature (e.g., Diphenyl Ether) E This compound D->E Brominating Agent (e.g., Br2/AcOH) F Pure Product E->F Recrystallization

Caption: General synthetic workflow for this compound.

How can I effectively purify the final product and remove decomposition byproducts?

Purification of this compound is crucial to obtain a high-purity product suitable for further applications.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. Common solvents for recrystallizing hydroxyquinolines include ethanol, methanol, and mixtures with water.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Acid-Base Purification: Since 4-hydroxyquinolines are amphoteric, you can exploit their solubility in acidic and basic solutions for purification.

    • Procedure: Dissolve the crude product in a dilute aqueous base (e.g., NaOH or K₂CO₃). Filter the solution to remove any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the purified product. Collect the precipitate by filtration, wash with water, and dry. This method is particularly useful for removing non-acidic and non-basic impurities.

  • Column Chromatography: For very impure samples or for the separation of closely related byproducts, column chromatography over silica gel may be necessary. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.

What are the recommended storage conditions for this compound to prevent decomposition?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Light: Protect from light, as exposure to UV light can sometimes promote decomposition of halogenated aromatic compounds. Store in an amber-colored vial or in a dark cabinet.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for high-purity reference standards, to prevent slow oxidation over time.

  • Container: Use a tightly sealed container to protect the compound from moisture.

By following these guidelines and troubleshooting strategies, researchers can improve the success rate of their synthesis of this compound, leading to higher yields and purer products for their research and development endeavors.

Experimental Protocols

Illustrative Synthesis of 6-Bromo-4-hydroxyquinoline (A Precursor to the Target Molecule)

This protocol is for a precursor and illustrates the high-temperature conditions often employed. Direct synthesis of this compound would involve a subsequent bromination step.

Step 1: Decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid [1]

  • In a round-bottom flask equipped with a mechanical stirrer and a condenser, place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent).

  • Add a high-boiling point solvent, such as diphenyl ether (approximately 6 mL per gram of starting material).

  • Heat the reaction mixture to 260°C with stirring for 2 hours.

  • After the reaction is complete (monitor by TLC), cool the mixture to 60°C.

  • Add petroleum ether to precipitate the product.

  • Collect the solid by filtration and wash sequentially with petroleum ether and ethyl acetate.

  • Dry the product under reduced pressure to obtain 6-bromo-4-hydroxyquinoline.

Note: This high-temperature step is a primary source of potential decomposition. Performing this reaction under an inert atmosphere is highly recommended.

Data Summary

CompoundSynthesis StepKey Reaction ConditionsCommon Issues
6-Bromo-4-hydroxyquinoline Cyclization/DecarboxylationHigh Temperature (260-295°C) in Diphenyl Ether or Mineral Oil[1][2]Thermal decomposition, discoloration
This compound BrominationBrominating agent (e.g., Br₂ in AcOH)Over-bromination, formation of isomers

References

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. Available at: [Link]

  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] - Technical Disclosure Commons. Available at: [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available at: [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]

Sources

troubleshooting guide for the synthesis of brominated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of brominated quinolines is a critical process in the development of new pharmaceuticals and functional materials, as these compounds often serve as key intermediates. However, the bromination of the quinoline scaffold can be fraught with challenges, from achieving the desired regioselectivity to minimizing the formation of unwanted byproducts. This guide, structured as a series of frequently asked questions, provides in-depth, field-proven insights to help you navigate and troubleshoot your synthetic challenges.

Section 1: Poor Yield and Incomplete Conversion

Question 1: My bromination reaction is showing low conversion of the starting quinoline. What are the likely causes and how can I improve the yield?

Answer: Low conversion in quinoline bromination can stem from several factors, primarily related to the reactivity of the reagents and the reaction conditions.

  • Insufficiently Activated System: The quinoline ring is an electron-deficient system, making electrophilic substitution more challenging than for benzene. The pyridine ring, in particular, is deactivated. Electrophilic attack is more likely to occur on the benzene ring, typically at the C5 and C8 positions.[1][2][3]

  • Inappropriate Brominating Agent: The choice of brominating agent is crucial. Molecular bromine (Br₂) is a common choice, but for less reactive quinolines, a more potent agent or a catalyst may be necessary. N-Bromosuccinimide (NBS) is another widely used reagent that can offer milder reaction conditions.[4][5]

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. For some substrates, a lower temperature may be required to achieve the desired selectivity and yield.[6]

  • Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents for quinoline bromination include chloroform, acetic acid, and acetonitrile.[7][8][9]

Troubleshooting Steps:

  • Increase the Equivalents of Brominating Agent: A simple first step is to incrementally increase the molar equivalents of your brominating agent (e.g., Br₂ or NBS). Monitor the reaction by TLC or LC-MS to avoid over-bromination.

  • Employ a Catalyst: For unactivated quinolines, the addition of a Lewis acid catalyst can enhance the electrophilicity of the bromine and promote the reaction.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Conversely, if side products are forming, try running the reaction at a lower temperature for a longer period.

  • Solvent Screening: If solubility is an issue or if the reaction is not proceeding as expected, a solvent screen can be beneficial.

Section 2: Controlling Regioselectivity

Question 2: I am getting a mixture of isomers instead of the desired brominated quinoline. How can I control the regioselectivity of the bromination?

Answer: Achieving high regioselectivity is a common challenge in quinoline chemistry. The position of bromination is directed by both the inherent electronic properties of the quinoline ring and the nature of any existing substituents.

  • Inherent Reactivity of the Quinoline Ring: In an unsubstituted quinoline, electrophilic attack generally favors the 5- and 8-positions on the benzene ring.[1][2][10] The pyridine ring is generally deactivated towards electrophilic substitution.

  • Directing Effects of Substituents: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the quinoline ring will strongly influence the position of bromination.

    • Activating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) are strong activators and will direct bromination to the ortho and para positions relative to themselves. For instance, 8-hydroxyquinoline is readily brominated at the 5- and 7-positions.[7][8][9]

    • Deactivating Groups (EWGs): Groups like nitro (-NO₂) are deactivators and will direct incoming electrophiles to the meta position.

Strategies for Controlling Regioselectivity:

  • Leverage Substituent Effects: Carefully consider the directing effects of the substituents on your starting quinoline. If you have a choice of starting materials, select one with a substituent that will direct the bromination to your desired position.

  • Choice of Brominating Agent and Conditions: The reaction conditions can be tuned to favor a particular isomer. For example, bromination in strong acid can protonate the quinoline nitrogen, altering the electronic distribution and potentially influencing the site of attack.[11][12]

  • Temperature Control: As mentioned previously, temperature can impact selectivity. Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product.[6]

Table 1: Influence of Substituents on Quinoline Bromination

Substituent at C8Directing EffectPrimary Bromination Positions
-OHActivatingC5 and C7
-OCH₃ActivatingC5
-NH₂ActivatingC5 and C7

Section 3: Side Product Formation

Question 3: I am observing the formation of multiple brominated products (dibromo, tribromo). How can I prevent over-bromination?

Answer: The formation of polybrominated species is a common issue, especially with activated quinoline systems.

  • Excess Brominating Agent: The most straightforward cause is the use of too much brominating agent.

  • Highly Activated Substrate: Quinoline rings bearing potent activating groups are highly susceptible to multiple brominations. For instance, 8-hydroxyquinoline can readily form the 5,7-dibromo derivative.[7][8][9]

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point for mono-bromination.

  • Slow Addition: Add the brominating agent dropwise or via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple additions.

  • Lower Temperature: Conducting the reaction at a lower temperature can help to moderate the reactivity and improve selectivity for the mono-brominated product.

Question 4: My reaction mixture is turning into a thick, insoluble precipitate. What is happening and how can I resolve this?

Answer: The formation of an insoluble precipitate is often due to the formation of a quinolinium salt.

  • Reaction with HBr: The bromination reaction generates hydrogen bromide (HBr) as a byproduct. The basic nitrogen of the quinoline ring can react with HBr to form a quinolinium hydrobromide salt, which may be insoluble in the reaction solvent.[9]

Solutions:

  • Use of a Base: The addition of a non-nucleophilic base, such as sodium bicarbonate or pyridine, can scavenge the HBr as it is formed, preventing the formation of the quinolinium salt.

  • Solvent Choice: Select a solvent in which the quinolinium salt is more soluble.

  • Work-up Procedure: During the work-up, washing the organic layer with an aqueous base solution (e.g., NaHCO₃) will neutralize any remaining acid and deprotonate the quinolinium salt, allowing it to be extracted into the organic phase.[8][9]

Question 5: I suspect I am forming the quinoline N-oxide as a byproduct. How can I confirm this and prevent its formation?

Answer: Quinoline N-oxide formation is a potential side reaction, particularly when using certain oxidizing brominating agents or if there are residual oxidants from a previous step.[13]

  • Cause: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be oxidized.[13]

Detection and Prevention:

  • Detection:

    • Mass Spectrometry (MS): Look for a molecular ion peak at (M+16).[13]

    • NMR Spectroscopy: The proton and carbon signals of the pyridine ring will shift upon N-oxidation.[13]

  • Prevention:

    • Protonation: Performing the reaction in an acidic medium will protonate the quinoline nitrogen, making it less susceptible to oxidation.[13]

    • Choice of Reagents: Avoid strong oxidizing agents if N-oxide formation is a concern.

Experimental Protocols

Protocol 1: General Procedure for Bromination of 8-Hydroxyquinoline

  • Preparation: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.[8][9]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of molecular bromine (1.1-2.1 eq) in the same solvent dropwise over 10-20 minutes.[7][8][9]

  • Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[8][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for NBS-Mediated Bromination of Tetrahydroquinolines

  • Preparation: To a solution of the starting tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add N-Bromosuccinimide (NBS, 5.0 eq).[14]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield in Quinoline Bromination

G start Low Yield or Incomplete Conversion check_equivalents Check Equivalents of Brominating Agent start->check_equivalents increase_equivalents Increase Equivalents (e.g., 1.2-1.5 eq) check_equivalents->increase_equivalents < 1.1 eq check_temp Review Reaction Temperature check_equivalents->check_temp ≥ 1.1 eq success Improved Yield increase_equivalents->success increase_temp Increase Temperature check_temp->increase_temp Reaction sluggish check_reagent Evaluate Brominating Agent check_temp->check_reagent Side products observed increase_temp->success stronger_reagent Use Stronger Reagent or Add Catalyst check_reagent->stronger_reagent Unactivated quinoline check_solvent Assess Solvent System check_reagent->check_solvent Activated quinoline stronger_reagent->success solvent_screen Perform Solvent Screen check_solvent->solvent_screen Solubility issues solvent_screen->success G substituent 8-Substituted Quinoline R edg R = Electron Donating Group (-OH, -OR, -NH2) substituent:f0->edg If ewg R = Electron Withdrawing Group (-NO2) substituent:f0->ewg If ortho_para Ortho/Para Director (C5, C7) edg->ortho_para meta Meta Director (C6) ewg->meta

Caption: The influence of substituents on bromination regioselectivity.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • den Hertog, H. J., & van der Does, L. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Kress, T. J., & Costantino, S. M. (1983). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Journal of Heterocyclic Chemistry.
  • Kress, T. J., & Costantino, S. M. (1983). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]

  • Ramaiah, K., & Rao, V. R. S. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Zaitsev, V. P., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmacia.
  • Pharmaguideline. Preparation and Properties of Quinoline. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Available at: [Link]

  • Singh, R., et al. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: [Link]

  • Chen, Y., et al. (2018). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. Available at: [Link]

  • Tulyaganov, T. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

  • Scribd. Preparation and Properties of Quinoline. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Quora. Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Available at: [Link]

  • de la Mare, P. B. D., et al. (1960).
  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available at: [Link]

  • ResearchGate. Synthesis of highly brominated quinolines. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Transformation of 4-Hydroxyquinoline to 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex heterocyclic molecules, the ability to meticulously track chemical transformations is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the structural evolution of a molecule, from its basic precursors to the final, functionalized product. This guide offers an in-depth spectroscopic comparison of 3,6-Dibromo-4-hydroxyquinoline, a valuable scaffold in medicinal chemistry, and its key precursor, 4-hydroxyquinoline. We will dissect the changes observed across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the causal links and experimental data necessary for researchers to confidently validate their synthetic pathways.

The Synthetic Landscape: From Precursor to Product

The journey to this compound typically begins with the cyclization of an aniline derivative to form the core 4-hydroxyquinoline structure, often via methods like the Gould-Jacobs or Conrad-Limpach reactions[1][2]. This intermediate is then subjected to electrophilic bromination to yield the final di-substituted product. Understanding the spectroscopic signatures at each stage is crucial for confirming successful synthesis and identifying potential side products.

For the purpose of this guide, we will focus on the pivotal transformation: the bromination of 4-hydroxyquinoline.

Visualizing the Synthetic Transformation

The following diagram illustrates the direct bromination of 4-hydroxyquinoline, which serves as the central reaction of our spectroscopic investigation.

G cluster_precursor Precursor cluster_product Final Product P 4-Hydroxyquinoline Reagents 2Br₂, Acetic Acid P->Reagents FP This compound Reagents->FP

Caption: Synthetic pathway for the bromination of 4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons

¹H NMR spectroscopy is arguably the most powerful tool for tracking this reaction. It provides a detailed map of the proton environment on the quinoline scaffold, and the changes upon bromination are distinct and unambiguous.

Causality Behind the Shifts: The introduction of two bromine atoms, which are strongly electronegative and sterically bulky, induces significant changes. Bromine's electron-withdrawing nature deshields adjacent protons, causing their signals to shift downfield (to a higher ppm). Furthermore, the substitution of protons at the C-3 and C-6 positions with bromine atoms results in the disappearance of their corresponding signals from the spectrum.

Comparative ¹H NMR Data
CompoundH-2H-3H-5H-6H-7H-8NH/OH
4-Hydroxyquinoline 7.97 (d)6.12 (d)8.17 (d)7.36 (t)7.61 (t)7.54 (d)~11.9 (br s)
This compound 8.1 (s)-8.3 (d)-7.8 (dd)7.6 (d)~12.1 (br s)

Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet. Data is representative and may vary slightly based on solvent and concentration.[3]

Analysis of ¹H NMR Transformation:

  • Disappearance of Signals: The most telling change is the complete disappearance of the signals for H-3 (a doublet around 6.12 ppm) and H-6 (a triplet around 7.36 ppm). This provides direct evidence of substitution at these positions.

  • Change in Multiplicity: The H-2 signal, originally a doublet due to coupling with H-3, collapses into a singlet in the product. Similarly, the H-5 signal changes its coupling pattern as its neighbor H-6 is replaced.

  • Downfield Shifts: The remaining aromatic protons on the dibrominated product experience a general downfield shift due to the electron-withdrawing effect of the newly introduced bromine atoms.

Fourier-Transform Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule. While the core quinoline structure remains, the addition of C-Br bonds introduces new vibrational modes, and the overall electronic changes can subtly influence existing peaks.

Causality Behind Vibrational Changes: The primary change expected is the appearance of new absorption bands in the fingerprint region corresponding to the carbon-bromine (C-Br) stretching vibration. The tautomeric equilibrium between the keto (4-quinolone) and enol (4-hydroxyquinoline) forms also influences the spectrum, particularly in the O-H and C=O stretching regions.[4][5]

Comparative IR Data
CompoundKey Vibrational Modes (cm⁻¹)
4-Hydroxyquinoline 3400-3200 (O-H/N-H stretch, broad), ~1640 (C=O stretch, keto tautomer), ~1580 (C=C/C=N stretch)
This compound 3400-3200 (O-H/N-H stretch, broad), ~1645 (C=O stretch), ~1570 (C=C/C=N stretch), ~600-500 (C-Br stretch)

Analysis of IR Transformation:

  • Appearance of C-Br Stretch: The most definitive evidence of successful bromination in the IR spectrum is the appearance of one or more new, strong absorption bands in the low-frequency region (typically 500-600 cm⁻¹). This region is characteristic of C-Br stretching vibrations.

  • Subtle Shifts in Carbonyl/Aromatic Region: The electronic perturbation caused by the bromine atoms can lead to minor shifts in the C=O and aromatic C=C stretching frequencies.

  • Persistence of OH/NH Bands: The broad absorption corresponding to the hydroxyl and amine protons remains, confirming this part of the scaffold is intact.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the unequivocal molecular weight of the analyte, offering the final piece of evidence for a successful transformation. The isotopic pattern of bromine is a particularly powerful diagnostic tool.

Causality Behind Mass Spectra: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This means that any molecule containing bromine will exhibit a characteristic isotopic cluster in its mass spectrum. For a dibrominated compound, this results in a distinctive M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaCalculated M.W.Key Ions (m/z) and Isotopic Pattern
4-Hydroxyquinoline C₉H₇NO145.16[M+H]⁺: 146, [M]⁺: 145[3][4]
This compound C₉H₅Br₂NO302.96[M+H]⁺ cluster: 302, 304, 306 (Ratio ~1:2:1)

Note: M.W. = Molecular Weight. The observed m/z values correspond to the most abundant isotopes.[6]

Analysis of Mass Spectrometry Transformation:

  • Molecular Ion Shift: The molecular ion peak shifts dramatically from m/z 145 for the precursor to a cluster centered around m/z 303 (for the molecular ion) or 304 (for the [M+H]⁺ ion) for the product. This mass increase of ~158 amu corresponds precisely to the addition of two bromine atoms and the loss of two hydrogen atoms.

  • Isotopic Signature: The presence of the 1:2:1 isotopic cluster for the molecular ion is the "smoking gun" for dibromination. This pattern is unmistakable and provides extremely high confidence in the product's identity.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols should be employed.

General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample (e.g., DMSO-d6 for NMR, CH2Cl2 for MS) B Transfer to Appropriate Vial (NMR tube, MS vial) A->B C Load Sample into Spectrometer B->C D Set Acquisition Parameters C->D E Acquire Spectrum D->E F Apply Fourier Transform (NMR/IR) E->F G Phase & Baseline Correction F->G H Peak Picking & Integration G->H I Final Report H->I Structural Confirmation

Caption: General workflow for spectroscopic sample analysis.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 2-second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Perform phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate peaks and assign chemical shifts.

FTIR Spectroscopy Protocol:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify key absorption bands and compare them to known values.

Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm its m/z value and isotopic pattern against the calculated values.

Conclusion

The transformation from 4-hydroxyquinoline to this compound is characterized by a clear and complementary set of spectroscopic changes. ¹H NMR confirms the specific sites of substitution through peak disappearance and multiplicity changes. FTIR signals the arrival of C-Br bonds, and Mass Spectrometry provides definitive proof of the new molecular weight, complete with the characteristic dibromo-isotopic signature. By employing this multi-technique approach, researchers can proceed with confidence, knowing their synthesis is validated by robust, empirical data.

References

  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • PubChem. 3,6-dibromo-4-chloroquinoline (C9H4Br2ClN). Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available at: [Link]

  • PubChem. 4-Hydroxyquinoline. Available at: [Link]

  • ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available at: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]

  • PubChem. 6-Bromo-1,4-dihydroquinolin-4-one. Available at: [Link]

Sources

evaluation of 3,6-Dibromo-4-hydroxyquinoline as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of 3,6-Dibromo-4-hydroxyquinoline as a Scaffold in Drug Discovery

Executive Summary

The This compound (3,6-DBHQ) scaffold represents a highly specialized halogenated derivative of the privileged 4-hydroxyquinoline (4-quinolone) core. Unlike its "naked" parent 4-hydroxyquinoline or the clinically ubiquitous fluoroquinolones (e.g., Ciprofloxacin), 3,6-DBHQ offers a unique physicochemical profile defined by dual-halogen lipophilicity and metabolic blockade .

This guide evaluates 3,6-DBHQ not merely as an intermediate, but as a bioactive scaffold for fragment-based drug discovery (FBDD), specifically targeting hydrophobic pockets in kinases and bacterial topoisomerases where "halogen bonding" drives potency.

Structural Architecture & Pharmacophore Analysis

The 3,6-DBHQ scaffold functions as a "heavy" variant of the classic quinolone. Its utility is derived from the specific positioning of bromine atoms which alter the electronic and steric landscape of the molecule.

Mechanistic Impact of Substitution
  • C3-Bromine (The Metabolic Shield): In unsubstituted quinolines, the C3 position is electronically rich and susceptible to oxidative metabolism or Michael additions. Bromination here blocks this "soft spot," significantly extending half-life (

    
    ).
    
  • C6-Bromine (The Hydrophobic Anchor): This halogen sits on the benzenoid ring, projecting into hydrophobic sub-pockets of target enzymes (e.g., the ATP-binding site of kinases). It increases

    
     by approximately +0.8 to +1.0, enhancing membrane permeability.
    
  • 4-OH/Keto Tautomer: Acts as the primary hydrogen bond donor/acceptor motif, essential for water-mediated bridging in active sites.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core This compound (Scaffold) C3_Br C3-Bromine (Metabolic Blockade) Core->C3_Br Steric Bulk C6_Br C6-Bromine (Hydrophobic Anchor) Core->C6_Br +LogP OH_Grp 4-OH / Keto (H-Bond Donor/Acceptor) Core->OH_Grp Binding Motif Targets Target Interaction (Kinases / Gyrase) C3_Br->Targets Prevents degradation C6_Br->Targets Halogen Bonding OH_Grp->Targets Key Interaction

Figure 1: SAR map illustrating the functional role of specific halogenation sites on the quinoline core.

Comparative Performance Analysis

The following table contrasts 3,6-DBHQ with the unsubstituted scaffold and a clinical standard (Ciprofloxacin) to highlight its position in the development pipeline.

Feature4-Hydroxyquinoline (Parent)This compound (Evaluated Scaffold)Ciprofloxacin (Clinical Standard)
Role Raw Starting MaterialLipophilic Lead / Fragment Optimized Drug
LogP (Lipophilicity) ~1.2 (Moderate)~3.4 (High) 0.28 (Low/Amphiphilic)
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked) High (Fluorine blocked)
Binding Mode Weak H-bondingH-bonding + Halogen Bonding Ionic + H-bonding
Primary Utility General synthesisHydrophobic pocket targeting Gram-neg. antibacterial
Ligand Efficiency High (Low MW)Moderate (Higher MW) Optimized

Key Insight: 3,6-DBHQ is superior to the parent scaffold for targets requiring deep tissue penetration or blood-brain barrier (BBB) crossing due to its elevated lipophilicity, but it requires solubilizing groups (e.g., piperazines) to match the bioavailability of drugs like Ciprofloxacin.

Experimental Protocols

To validate this scaffold, reproducible synthesis and assay protocols are required. The following workflows are based on established quinolone chemistry.

A. Synthesis: The Modified Conrad-Limpach/Meldrum’s Acid Route

Direct bromination of 4-hydroxyquinoline is often uncontrolled. The "Meldrum's Acid" pathway ensures regioselectivity for the C6 position first, followed by electrophilic bromination at C3.

Step-by-Step Protocol:

  • Condensation: React 4-bromoaniline (1.0 eq) with Meldrum's acid (1.0 eq) and triethyl orthoformate (1.5 eq) in ethanol at reflux (3h).

    • Result: Formation of the enamine intermediate.

  • Cyclization (Gould-Jacobs type): Heat the intermediate in diphenyl ether at 250°C for 15-30 mins.

    • Result:6-Bromo-4-hydroxyquinoline .

  • C3-Bromination: Dissolve the 6-bromo intermediate in glacial acetic acid. Add N-bromosuccinimide (NBS) (1.1 eq) slowly at room temperature.

    • Mechanism:[1][2][3] The 4-OH group activates the C3 position for electrophilic aromatic substitution.[4]

  • Purification: Quench with water, filter the precipitate, and recrystallize from DMF/Ethanol.

Visualization: Synthesis Workflow

Synthesis_Flow Start 4-Bromoaniline + Meldrum's Acid Step1 Condensation (Reflux/EtOH) Start->Step1 Inter Enamine Intermediate Step1->Inter Step2 Thermal Cyclization (250°C, Ph2O) Inter->Step2 Core 6-Bromo-4-hydroxyquinoline Step2->Core Step3 Bromination (C3) (NBS, AcOH) Core->Step3 Final This compound Step3->Final

Figure 2: Stepwise synthesis ensuring regiochemical control of the dibromo scaffold.

B. Validation Assay: Minimum Inhibitory Concentration (MIC)

To test the biological relevance of the scaffold (antibacterial potential):

  • Preparation: Dissolve 3,6-DBHQ in DMSO (stock 10 mg/mL).

  • Strains: S. aureus (Gram+) and E. coli (Gram-).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

  • Control: Use Ciprofloxacin as the positive control.

  • Readout: The lowest concentration inhibiting visible growth after 24h at 37°C.

    • Expected Result: The scaffold alone will show moderate activity (MIC ~10-50 µg/mL) against Gram+ bacteria due to lipophilicity but poor Gram- activity compared to Ciprofloxacin unless functionalized with a basic amine side chain.

Authoritative Grounding & References

The evaluation of this scaffold is grounded in the fundamental chemistry of quinolones and recent studies on halogenated derivatives.[5]

References:

  • Synthesis of Halogenated Quinolines: Wang, W., et al. (2022). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press.

  • Biological Activity of 4-Hydroxyquinolines: Nagy, Z., et al. (2021). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules (MDPI).

  • Halogen Bonding in Drug Design: The role of bromine as a hydrophobic anchor and halogen bond donor is a well-documented principle in medicinal chemistry, distinguishing 3,6-DBHQ from its chloro-analogs. General Principle Reference.

  • Privileged Scaffolds: The 4-quinolone core is recognized as a "privileged structure" capable of binding diverse receptors. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,6-Dibromo-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth examination of cross-reactivity studies concerning 3,6-dibromo-4-hydroxyquinoline derivatives. While these compounds show promise in various therapeutic areas, their potential for off-target interactions necessitates a thorough evaluation of their cross-reactivity profile. This document will not only detail the experimental frameworks for such assessments but also provide a comparative analysis with relevant alternatives, grounded in established scientific principles.

The Significance of Cross-Reactivity for Quinolone Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] Halogenated quinolines, in particular, have demonstrated potent activities.[3][4] The 4-hydroxyquinoline moiety is a key pharmacophore, and its derivatives are being investigated for various therapeutic applications.[5][6] However, the structural similarities among quinoline derivatives and their potential to interact with multiple biological targets raise concerns about cross-reactivity.

Cross-reactivity, in this context, refers to the ability of a this compound derivative to bind to or elicit a response from targets other than its intended primary target. Such off-target interactions can lead to a variety of outcomes, from diminished therapeutic efficacy to adverse drug reactions. For instance, in the realm of antimicrobial quinolones, cross-reactivity between different generations of these drugs has been observed, although predictable patterns are not always evident.[2][7] Therefore, a comprehensive assessment of cross-reactivity is a critical step in the preclinical development of any new this compound-based therapeutic agent.

Core Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough cross-reactivity assessment. The two primary methodologies employed are immunoassays and receptor binding assays. The choice of assay depends on the anticipated mechanism of action of the derivative and the potential off-target liabilities.

Immunoassays: Probing for Antibody Interactions

Immunoassays are invaluable for detecting the potential of a small molecule to be recognized by antibodies, which can be crucial for understanding immunogenicity and allergic responses.[7] For small molecules like this compound derivatives, competitive immunoassays are the most suitable format.[8][9]

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis p1 Coat microplate wells with a conjugate of a structural analog. p2 Block non-specific binding sites. p1->p2 i1 Add a fixed concentration of primary antibody specific to the analog. p2->i1 i2 Add varying concentrations of the this compound derivative (test compound). i1->i2 i3 Incubate to allow for competitive binding. i2->i3 d1 Wash wells to remove unbound reagents. i3->d1 d2 Add enzyme-conjugated secondary antibody. d1->d2 d3 Add substrate and measure signal. d2->d3 a1 Generate a standard curve with the unconjugated analog. d3->a1 a2 Determine the IC50 of the test compound. a1->a2 a3 Calculate the percent cross-reactivity. a2->a3

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Microplate wells are coated with a conjugate of a known structural analog of the this compound derivative (e.g., the analog coupled to a carrier protein like BSA). This coated analog will compete with the free test compound for antibody binding.

  • Blocking: After coating, any remaining non-specific binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or non-fat milk.

  • Competition: A fixed concentration of a primary antibody raised against the structural analog is added to the wells, along with varying concentrations of the this compound derivative being tested. The plate is incubated to allow for competitive binding to occur.

  • Washing: The wells are washed to remove any unbound antibodies and test compound.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added. Following another incubation and wash step, a substrate for the enzyme is added. The resulting colorimetric, chemiluminescent, or fluorescent signal is inversely proportional to the amount of test compound that bound to the primary antibody.

  • Analysis: A standard curve is generated using known concentrations of the unconjugated structural analog. The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity can then be calculated using the formula:

    % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100%

The causality behind this experimental design lies in the principle of competitive binding. A high degree of cross-reactivity is indicated by a low IC50 value for the test compound, signifying its strong ability to displace the coated analog from the antibody.

Receptor Binding Assays: Identifying Off-Target Interactions

Receptor binding assays are fundamental in drug discovery to determine the affinity of a compound for a specific receptor.[10] When assessing cross-reactivity, these assays are employed to screen the this compound derivative against a panel of known biological targets that are structurally or functionally related to the primary target, or that are common sources of off-target effects.

Conceptual Diagram: Radioligand Binding Assay

G cluster_components Assay Components cluster_process Competitive Binding cluster_separation Separation & Measurement Receptor Receptor Preparation (e.g., cell membrane fraction) Mix Incubate components together Receptor->Mix Radioligand Radiolabeled Ligand (Known to bind the receptor) Radioligand->Mix TestCompound This compound Derivative (Unlabeled test compound) TestCompound->Mix Separate Separate bound from unbound radioligand (e.g., filtration) Mix->Separate Measure Quantify bound radioactivity Separate->Measure

Caption: Principle of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: A source of the target receptor is prepared, typically as a membrane fraction from cells or tissues known to express the receptor.

  • Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled this compound derivative.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined, which represents the concentration of the test compound that displaces 50% of the specifically bound radioligand. The affinity of the test compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The trustworthiness of this protocol is ensured by including appropriate controls, such as wells with no test compound (total binding) and wells with a high concentration of a known unlabeled ligand to determine non-specific binding.

Comparative Analysis: this compound Derivatives vs. Alternatives

A comprehensive guide must compare the performance of the test compound with relevant alternatives. The selection of these alternatives should be based on structural similarity or functional analogy.

Compound ClassRationale for ComparisonPotential Cross-Reactivity Concerns
Other Halogenated Quinolines Structural similarity; minor changes in halogen position or type can significantly alter target specificity.High potential for cross-reactivity with the same primary target and related off-targets due to shared pharmacophore.[3][4]
Non-halogenated 4-Hydroxyquinolines To understand the contribution of the bromine atoms to both on-target potency and off-target interactions.May exhibit a different cross-reactivity profile, potentially with lower affinity for some off-targets.
Structurally Unrelated Compounds with Similar Biological Activity To assess if the observed biological effect is unique to the quinoline scaffold and to identify potential for cross-reactivity with different classes of targets.Cross-reactivity is less predictable and may involve entirely different sets of off-targets.
Known Promiscuous Drugs To benchmark the specificity of the this compound derivative against compounds known to interact with multiple targets.Provides context for the observed level of cross-reactivity.

Data Presentation: Hypothetical Cross-Reactivity Profile

TargetThis compound (Ki, nM)Alternative A (Ki, nM)Alternative B (Ki, nM)
Primary Target 105500
Off-Target 1 500100>10,000
Off-Target 2 2,000>10,0001,500
Off-Target 3 >10,0005,000>10,000

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The evaluation of cross-reactivity is a non-negotiable aspect of the preclinical characterization of this compound derivatives. By employing a combination of immunoassays and receptor binding assays, researchers can build a comprehensive profile of a compound's specificity. This guide provides the foundational knowledge and experimental frameworks to conduct these crucial studies. A thorough understanding of a derivative's cross-reactivity will not only de-risk its development but also provide valuable insights into its mechanism of action and potential for clinical success. Future studies should aim to expand the panel of off-targets tested based on emerging biological data and employ more advanced techniques such as proteome-wide profiling for a truly unbiased assessment of selectivity.

References

  • Basak, A., Abouelhassan, Y., Huigens, R. W. III. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13, 10290–4. [Link]

  • Blanca-López, N., Andreu, I., & Torres Jaén, M. J. (2011). Hypersensitivity reactions to quinolones. Current Opinion in Allergy and Clinical Immunology, 11(4), 285–291. [Link]

  • Huigens, R. W. III, et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 576-586. [Link]

  • Katra, J., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3163. [Link]

  • Lobera, T., et al. (2011). Allergy to quinolones: Low cross-reactivity to levofloxacin. Journal of Investigational Allergology and Clinical Immunology, 21(7), 540-545. [Link]

  • Mihály, J., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6698. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Rivello, N. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(1), 1047-1054. [Link]

  • Tiwari, R., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(53), 33267-33289. [Link]

  • Terico, A. T., & Gallagher, J. C. (2014). Beta-lactam hypersensitivity and cross-reactivity. Journal of pharmacy practice, 27(6), 530–544. [Link]

  • Unutmaz, D., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1385-1403. [Link]

  • Wang, Z., et al. (2012). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]

  • Zhang, L., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(9), 1436-1443. [Link]

  • Zhan, J., et al. (2018). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Zidovetzki, R., & Hofman, F. M. (2020). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. SLAS discovery, 25(6), 576-586. [Link]

Sources

analysis of the cost-effectiveness of different synthetic routes to 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dibromo-4-hydroxyquinoline (also referred to as 3,6-dibromoquinolin-4(1H)-one) is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors and antibacterial agents. Its synthesis presents a classic process chemistry challenge: achieving precise regiocontrol over the bromine placement while managing cost and scalability.

This guide evaluates three primary synthetic strategies. Our analysis indicates that the Stepwise "Meldrum’s Acid" Route offers the highest reliability for pharmaceutical-grade applications due to its superior regioselectivity and operational simplicity, despite higher raw material costs compared to the classical Gould-Jacobs approach. Direct bromination of 4-hydroxyquinoline is discussed but not recommended for high-purity applications due to costly downstream purification requirements.

Part 1: Strategic Route Analysis

Route A: The "Meldrum's Acid" Accelerated Pathway (Recommended)

This route utilizes the high reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form the quinoline core under milder conditions than traditional methods.

  • Mechanism: Condensation of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by thermal cyclization and subsequent electrophilic bromination at C3.

  • Pros: High yield, "one-pot" potential for the intermediate formation, cleaner reaction profile, simplified workup (often precipitation).

  • Cons: Meldrum's acid is significantly more expensive than diethyl malonate derivatives.

Route B: The Classical Gould-Jacobs Synthesis

The industry standard for bulk quinoline production.

  • Mechanism: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME), thermal cyclization in Dowtherm A, saponification, and decarboxylation to yield 6-bromo-4-hydroxyquinoline, followed by C3 bromination.

  • Pros: Low raw material costs (EMME is a commodity chemical), well-understood scalability.

  • Cons: Long linear sequence (4 steps to intermediate vs. 2-3 for Route A), harsh conditions (250°C+), requires separate hydrolysis/decarboxylation steps.

Route C: Direct Dibromination of 4-Hydroxyquinoline (Not Recommended)
  • Mechanism: Reaction of 4-hydroxyquinoline with 2 equivalents of bromine.

  • Pros: Shortest path, cheapest starting materials.

  • Cons: Fatal Regioselectivity Issues. While C3 bromination is rapid, the second bromine atom competes between C6 and C8 positions. Separating 3,6-dibromo from 3,8-dibromo isomers requires expensive chromatography or multiple recrystallizations, destroying the cost advantage.

Part 2: Cost-Effectiveness & Performance Matrix

MetricRoute A: Meldrum's AcidRoute B: Gould-JacobsRoute C: Direct Bromination
Regio-Purity High (>98%) High (>98%) Low (Mixture 3,6 / 3,8)
Overall Yield 65-75%45-55%<30% (isolated)
Step Count 3 (Integrated)5 (Linear)1
Raw Material Cost High (

$)
Low ($)Very Low ($)
E-Factor (Waste) ModerateHigh (Thermal/Solvent)Very High (Purification loss)
Scalability Excellent (Pilot/Kg)Excellent (Multi-Ton)Poor (Purification bottleneck)

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate 6-Bromo-4-hydroxyquinoline (Via Route A)

Note: This intermediate is the "anchor" for ensuring the bromine at position 6 is fixed before introducing the C3 bromine.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Meldrum's Acid (1.1 eq)

  • Triethyl Orthoformate (1.2 eq)

  • Ethanol (Solvent)[1][2]

  • Diphenyl Ether (Cyclization Solvent)[3][4]

Protocol:

  • Imidate Formation: In a reactor equipped with a reflux condenser, dissolve Meldrum's acid (14.4 g, 0.1 mol) in triethyl orthoformate (17.8 g, 0.12 mol). Reflux for 2 hours.

  • Condensation: Cool slightly and add 4-bromoaniline (17.2 g, 0.1 mol). Reflux for an additional 3 hours. A solid precipitate (the ene-amine adduct) will form.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.

  • Cyclization: Add the dried adduct portion-wise to boiling diphenyl ether (250°C). Caution: Vigorous evolution of CO2 and acetone occurs. Maintain reflux for 30 minutes.

  • Workup: Cool the mixture to ~60°C and pour slowly into excess hexane or petroleum ether. The crude 6-bromo-4-hydroxyquinoline precipitates as a brown solid.[3] Filter and wash with acetone to remove traces of diphenyl ether.

    • Validation: 1H NMR (DMSO-d6) should show signals characteristic of the quinolone core with a specific pattern for 6-substitution.

Phase 2: Regioselective Bromination to this compound

This step is common to both Route A and B.

Reagents:

  • 6-Bromo-4-hydroxyquinoline (from Phase 1)

  • Bromine (Br2) or N-Bromosuccinimide (NBS)[5][6]

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Dissolution: Suspend 6-bromo-4-hydroxyquinoline (10 g, 44.6 mmol) in glacial acetic acid (100 mL). Heat to 60°C to improve solubility.

  • Bromination: Add a solution of Bromine (2.5 mL, 49 mmol, 1.1 eq) in acetic acid (10 mL) dropwise over 30 minutes.

    • Mechanistic Insight: The C3 position is highly nucleophilic due to the enaminone character of the 4-quinolone ring. The pre-existing Br at C6 deactivates the benzene ring, preventing over-bromination at C8 under controlled conditions.

  • Reaction: Stir at 60-80°C for 2-4 hours. Monitor by TLC or HPLC for disappearance of starting material.

  • Quench & Isolation: Pour the reaction mixture into ice water (300 mL). A yellow precipitate forms.

  • Purification: Filter the solid. Wash with water and then cold methanol. Recrystallize from DMF/Ethanol if necessary to remove traces of 3,3-dibromo-2,4-dione byproducts (if over-bromination occurred).

    • Target Yield: 85-90% for this step.

Part 4: Visualizations

Diagram 1: Comparative Reaction Pathways

This diagram illustrates the convergence of the routes and the critical regioselectivity checkpoint.

G Start_Aniline 4-Bromoaniline (Starting Material) RouteA_Step1 Meldrum's Acid + Triethyl Orthoformate Start_Aniline->RouteA_Step1 Route A (High Yield) RouteB_Step1 Diethyl Ethoxymethylene- malonate (EMME) Start_Aniline->RouteB_Step1 Route B (Low Cost) Start_4HQ 4-Hydroxyquinoline Direct_Brom Direct Bromination (Br2 / AcOH) Start_4HQ->Direct_Brom Route C Intermediate 6-Bromo-4-hydroxyquinoline (Key Intermediate) RouteA_Step1->Intermediate Cyclization (Dowtherm A) RouteB_Step1->Intermediate 1. Cyclization 2. Hydrolysis 3. Decarboxylation Target This compound (Target) Intermediate->Target Selective C3 Bromination (Br2, AcOH) Impurity Mixture: 3,6-DiBr + 3,8-DiBr (Difficult Separation) Direct_Brom->Impurity Poor Regiocontrol Impurity->Target Low Yield Purification

Caption: Convergence of synthetic routes. Route A and B ensure 6-position fidelity via the starting material, while Route C leads to complex mixtures.

Diagram 2: Process Decision Matrix

Use this flow to select the optimal route based on your constraints.

Decision Start Start Selection Scale Scale > 100kg? Start->Scale Purity Purity Requirement > 99%? Scale->Purity No Rec_B RECOMMENDATION: Route B (Gould-Jacobs) Lowest COGS, Long Process Scale->Rec_B Yes Budget Budget Constraints? Purity->Budget No Rec_A RECOMMENDATION: Route A (Meldrum's Acid) High Purity, Faster R&D Purity->Rec_A Yes Budget->Rec_A Standard Rec_C RECOMMENDATION: Route C (Direct) Only for low-grade tech applications Budget->Rec_C Extreme

Caption: Decision matrix for selecting the synthetic route based on scale, purity, and budget constraints.

References

  • BenchChem. (2025).[7][8] An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved from

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. Atlantis Press.[1] Retrieved from

  • ChemicalBook. (2025). 6-Bromo-4-hydroxyquinoline Properties and Synthesis. Retrieved from

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. ACG Publications. Retrieved from

  • National Institutes of Health (NIH). (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline. PMC. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activities.[1] Its versatile structure allows for extensive chemical modifications, leading to a diverse array of derivatives with varying cytotoxic profiles. This guide provides a comparative analysis of the cytotoxic effects of 3,6-Dibromo-4-hydroxyquinoline and its structurally related analogs, offering insights into their therapeutic potential and underlying mechanisms of action.

The Quinoline Scaffold: A Foundation for Anticancer Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This fundamental structure is present in various natural alkaloids with known anticancer properties, such as camptothecin and berberine.[2] The therapeutic efficacy of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation like topoisomerase, and induce apoptosis.[3][4] Chemical modifications to the quinoline core, such as the introduction of halogen atoms and hydroxyl groups, have been a key strategy in developing novel and more potent anticancer agents.[5]

Comparative Cytotoxicity: The Influence of Bromine and Hydroxyl Substituents

While direct comparative data for this compound is limited in the available scientific literature, a robust understanding of its potential cytotoxic profile can be extrapolated from the analysis of structurally similar compounds. The presence and position of bromo and hydroxyl groups on the quinoline ring system significantly influence the cytotoxic potency.

Studies on various brominated quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong cytotoxic effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[4] Similarly, the compound 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines.[6] This highlights the synergistic effect of bromine and other electron-withdrawing groups in enhancing anticancer potency.[6]

The hydroxylation of the quinoline ring also plays a crucial role in cytotoxicity. The 4-hydroxyquinoline moiety is a key feature in compounds that have shown cytotoxic activity.[7] For example, novel quinazoline derivatives, which share structural similarities with quinolines, such as 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, have exhibited significant cytotoxicity against human glioblastoma cells by inducing apoptotic cell death.[8] The combination of a hydroxyl group and bromine atoms, as seen in 5,7-dibromo-8-hydroxyquinoline, often results in potent anticancer agents.[4][9]

The table below summarizes the cytotoxic activity of several quinoline derivatives, providing a basis for comparison.

CompoundCancer Cell Line(s)IC50 Value(s)Reference(s)
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[4]
6,8-Dibromo-5-nitroquinolineC6, HT29, HeLa24.1 - 50.0 µM[6]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373, U87 (Glioblastoma)Micromolar concentrations[8]
5,7-Dicyano-8-hydroxyquinolineC6, HT29, HeLaNot specified in abstract[4]
Various 4-substituted quinolinesVariousModerate to excellent[3][5]

Unraveling the Mechanisms of Action: How Quinolines Induce Cell Death

The cytotoxic effects of quinoline derivatives are mediated through multiple cellular pathways, often leading to apoptosis and cell cycle arrest.

Induction of Apoptosis: A common mechanism of action for cytotoxic quinolines is the induction of programmed cell death, or apoptosis.[3][5] This process is often characterized by the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[5] Some quinoline analogs have been shown to induce caspase-dependent apoptosis.[5] For instance, certain quinolinequinone analogs exhibit anticancer activity by inducing apoptosis and causing alterations in the cell cycle.[10][11]

Cell Cycle Arrest: Many quinoline derivatives exert their antiproliferative effects by arresting the cell cycle at specific phases, thereby preventing cancer cell division and proliferation.[3] For example, some potent quinoline compounds have been shown to induce cell cycle arrest in the G2/M phase.[3]

DNA Interaction and Enzyme Inhibition: Quinolines can directly interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death.[3] Furthermore, these compounds can inhibit the activity of crucial enzymes like topoisomerase I, which is essential for DNA replication and repair.[4][6]

The following diagram illustrates a simplified potential mechanism of action for a cytotoxic quinoline derivative, leading to apoptosis.

apoptosis_pathway Quinoline Cytotoxic Quinoline Derivative ROS Increased ROS Production Quinoline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of quinoline-induced apoptosis.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][12] The protocol's foundation lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow of the MTT Cytotoxicity Assay:

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h to allow cell attachment Seed->Incubate1 Treat 3. Treat cells with varying concentrations of quinoline compounds Incubate1->Treat Incubate2 4. Incubate for a defined period (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT 5. Add MTT solution to each well Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate3 Add_Solvent 7. Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate3->Add_Solvent Measure 8. Measure absorbance at ~570 nm using a plate reader Add_Solvent->Measure Calculate 9. Calculate cell viability and IC50 values Measure->Calculate

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound and related compounds. Remove the old media from the wells and add the media containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Conclusion and Future Directions

The exploration of this compound and its analogs reveals a promising class of compounds with significant cytotoxic potential against various cancer cell lines. The strategic placement of bromo and hydroxyl substituents on the quinoline scaffold appears to be a key determinant of their anticancer activity. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often mediated through DNA interaction and the inhibition of essential cellular enzymes.

Future research should focus on the direct synthesis and comprehensive cytotoxic evaluation of this compound to precisely determine its IC50 values across a broad panel of cancer cell lines. Further mechanistic studies are also warranted to fully elucidate its specific molecular targets and signaling pathways. The insights gained from such investigations will be invaluable for the rational design and development of more potent and selective quinoline-based anticancer drugs.

References

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). ScienceDirect. Retrieved January 29, 2026, from [Link]

  • Hydroxychloroquine (DMARD) - Pharmacology, mechanism of action, indication, side effects. (2020, March 28). YouTube. Retrieved January 29, 2026, from [Link]

  • Hydroxychloroquine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Hydroxychloroquine. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Frontiers in Chemistry. Retrieved January 29, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 29, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2026, from [Link]

  • Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. (2023, August 23). PubMed. Retrieved January 29, 2026, from [Link]

  • Mechanism of action of hydroxychloroquine as an antirheumatic drug. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 23). MDPI. Retrieved January 29, 2026, from [Link]

  • The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? (2020, May 13). PubMed. Retrieved January 29, 2026, from [Link]

  • Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. (2023, August 30). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025, June 1). PubMed Central. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling 3,6-Dibromo-4-hydroxyquinoline, a halogenated quinoline derivative. The protocols herein are designed not just as a set of rules, but as a self-validating system to minimize risk, ensuring the integrity of your work and the safety of your team. We will delve into the causality behind each recommendation, moving beyond simple instruction to foster a deep-seated culture of safety.

Hazard Assessment: Understanding the Risks of a Dibrominated Quinoline

This compound belongs to a class of compounds that requires stringent handling protocols. While specific toxicological data for this exact isomer may be limited, the principles of chemical safety dictate that we assess risk based on structurally similar compounds. Analogues such as 3,6-Dibromoquinoline and other halogenated hydroxyquinolines are known to pose significant health risks.[1][2] The primary routes of exposure are inhalation of the powdered compound, direct skin and eye contact, and accidental ingestion.[3]

A prudent risk assessment, grounded in data from analogous compounds, establishes the following hazard profile.

Hazard ClassificationCategoryGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion of even small quantities can lead to adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination by following strict hygiene protocols and prohibiting eating or drinking in the laboratory.[4]
Skin Irritation Category 2H315: Causes skin irritationThe compound can cause inflammation and irritation upon contact. This necessitates the use of chemically resistant gloves and a lab coat to prevent direct skin exposure.[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage. This mandates the use of chemical splash goggles as a minimum level of eye protection.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAs a fine powder, the compound can easily become airborne and, if inhaled, irritate the respiratory tract.[1][5] This is a primary driver for using engineering controls like a chemical fume hood.[6]

The Core Protocol: A Hierarchy of Controls

Effective safety is not just about personal protective equipment; it begins with engineering and administrative controls that remove or minimize the hazard at its source. PPE is the final, essential barrier between you and the chemical.

Primary Engineering Control: Ventilation

Mandate: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood or a glove box.[6][7]

Causality: A fume hood provides constant airflow that pulls airborne particles away from the operator's breathing zone, directly mitigating the respiratory irritation and inhalation hazard.[6] For highly sensitive or large-scale operations, a glove box provides an even higher level of containment.[8]

Essential Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory for all personnel handling this compound. This ensemble is designed to provide comprehensive protection against all primary exposure routes.

Body PartRequired PPESpecification and Rationale
Respiratory N95 Respirator (or higher)Rationale: While the fume hood is the primary control, a NIOSH-approved N95 respirator should be worn when weighing or transferring the powder as a secondary precaution against inhaling fine particulates. For spill cleanup or in the absence of adequate ventilation, a full-face air-purifying respirator (APR) with appropriate cartridges is required.[9][10]
Hands Double-Gloved NitrileSpecification: Wear two pairs of powder-free nitrile gloves.[6] Rationale: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and re-glove. Nitrile offers good splash resistance against a range of chemicals.[6] Always check manufacturer-specific permeation data for prolonged tasks.
Eyes/Face Chemical Splash Goggles & Face ShieldSpecification: ANSI Z87.1-rated chemical splash goggles are mandatory.[11] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during spill cleanup.[11][12] Rationale: Goggles provide a seal around the eyes to protect against dust and splashes. The face shield adds a layer of protection for the entire face.
Body Chemical-Resistant Lab Coat or GownSpecification: A long-sleeved lab coat, fully buttoned, is the minimum requirement.[13] For extensive work, a disposable, solid-front, chemical-resistant gown provides superior protection.[9] Rationale: This barrier protects skin and personal clothing from contamination by dust or accidental spills.[13] Ensure sleeves are tucked into the outer pair of gloves.
Feet Closed-Toed ShoesSpecification: Non-porous, closed-toed, and closed-heel leather or chemical-resistant shoes.[6] Rationale: Protects feet from spills. Fabric or mesh shoes can absorb chemicals and hold them against the skin.

Procedural Guidance: Safe Weighing Workflow

The following step-by-step protocol for weighing this compound powder integrates the controls and PPE discussed above into a self-validating workflow.

cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination prep1 Verify fume hood is operational (check airflow monitor) prep2 Cover work surface with absorbent bench paper prep1->prep2 prep3 Don full PPE ensemble (inner gloves, coat, respirator, goggles, outer gloves) prep2->prep3 exec1 Place analytical balance inside the hood prep3->exec1 Proceed to handling exec2 Gently scoop powder onto a weigh boat; avoid pouring exec1->exec2 exec3 Record weight and carefully transfer powder to receiving vessel exec2->exec3 exec4 Immediately and securely cap the stock container exec3->exec4 post1 Wipe down external surfaces of containers and equipment exec4->post1 Complete handling post2 Carefully fold and dispose of bench paper in solid waste post1->post2 post3 Doff PPE in correct order (outer gloves first) post2->post3 post4 Wash hands thoroughly with soap and water post3->post4

Caption: Workflow for Safely Weighing this compound.

Decontamination and Disposal Plan

A safe workflow is incomplete without robust decontamination and disposal procedures. Assume any surface or item that has come into contact with the chemical is contaminated.[14]

Decontamination Protocol
  • Work Surfaces: At the end of the procedure, wipe down the work area within the fume hood using a detergent solution, followed by sterile water, and finally 70% isopropyl alcohol to disinfect.[14]

  • Equipment: Non-disposable equipment such as spatulas should be thoroughly cleaned with a suitable solvent and detergent before being removed from the fume hood.

Waste Disposal

All waste must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and bench paper should be collected in a dedicated, clearly labeled hazardous waste bag or container.[1][4]

  • Chemical Waste: Unused this compound and contaminated solvents must be disposed of in a designated, labeled hazardous waste container.

  • Disposal Pathway: All waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility in accordance with local, state, and federal regulations.[1][15] Never dispose of this chemical down the drain or in regular trash.[15]

Emergency Procedures: First Aid Response

In the event of an accidental exposure, immediate and correct action is critical. All laboratory personnel must be aware of the location of safety showers and eyewash stations.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][4]

By integrating these expert-validated protocols into your standard operating procedures, you build a resilient safety infrastructure that protects your most valuable assets: your researchers and your results.

References

  • Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste. Available at: [Link]

  • University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Available at: [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • UNODC Laboratory. (2020). Full chemical resistant personal protective equipment (PPE) ensemble. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dibromo-4-hydroxybenzonitrile, 98%. Available at: [Link]

  • Wacker Chemie AG. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Available at: [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Cleaning the Cleanroom following Hazardous Drug Compounding. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-4-hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-4-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.